PDD 00017273
Description
Propriétés
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBRBMMNTBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PDD 00017273: A Technical Guide to a Potent and Selective PARG Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and specificity of PDD 00017273, a first-in-class, potent, and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This document details its mechanism of action, quantitative biochemical and cellular activity, selectivity profile, and key experimental protocols for its characterization.
Core Function and Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the enzymatic activity of PARG, the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains. PARylation is a critical post-translational modification involved in various cellular processes, most notably DNA damage repair.
Upon DNA damage, Poly(ADP-ribose) Polymerases (PARPs) are activated and synthesize PAR chains on themselves and other acceptor proteins, creating a scaffold to recruit DNA repair factors. PARG reverses this process by hydrolyzing the glycosidic bonds between ADP-ribose units. By inhibiting PARG, this compound leads to the persistence of PAR chains at sites of DNA damage.[1][2] This sustained PARylation has several downstream consequences:
-
Impaired DNA Repair: The prolonged presence of PAR chains can hinder the completion of DNA repair processes.
-
Replication Fork Stalling: this compound has been shown to stall replication forks, leading to the accumulation of DNA double-strand breaks.[2]
-
Induction of Homologous Recombination (HR) Dependent DNA Damage: The DNA damage induced by this compound requires the homologous recombination pathway for repair.[2] This creates a synthetic lethal vulnerability in cells with deficiencies in HR genes, such as BRCA1 and BRCA2.[2]
-
Radiosensitization: this compound has been demonstrated to sensitize cancer cells to ionizing radiation.[3][4]
The inhibition of PARG by this compound represents a distinct mechanism compared to PARP inhibitors. While PARP inhibitors prevent the synthesis of PAR chains, this compound prevents their removal, leading to different downstream signaling and cellular outcomes.[3]
Quantitative Data Presentation
In Vitro and Cellular Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (Biochemical) | 26 nM | Recombinant human PARG enzyme assay | [1][5] |
| Kd | 1.45 nM | - | [2] |
| IC50 (Cellular) | 37 nM | PAR chain persistence assay in HeLa cells (MMS-induced damage) | [6][7] |
| IC50 (Clonogenic Growth) | 0.2 µM | ZR-75-1 (BRCA1 WT) cells | [6][7] |
| IC50 (Clonogenic Growth) | 0.8 µM | MDA-MB-436 (BRCA1 mutant) cells | [6][7] |
| IC50 (Clonogenic Growth) | >10 µM | HCC1937 cells | [6][7] |
Specificity and Off-Target Profile of this compound
This compound exhibits high selectivity for PARG over other enzymes and receptors.
| Target | Activity/Selectivity | Reference |
| PARP1 | >350-fold selectivity for PARG over PARP1 | [1][5] |
| ARH3 | >350-fold selectivity for PARG over ARH3 | [1][5] |
| Ion Channels, Enzymes, and Receptors | >350-fold selectivity for PARG over a broad panel | [1][5] |
| Cytochrome P450 Enzymes | No inhibition of five common isoforms at 10 µM | [2] |
Off-Target Screening Panel (% Inhibition at 10 µM this compound) [5]
| Target | % Inhibition | Target | % Inhibition |
| Adenosine A1 | 1% | Muscarinic M2 | -1% |
| Adenosine A2A | -1% | Muscarinic M3 | 3% |
| Adrenergic a1A | -5% | Nicotinic Acetylcholine | 3% |
| Adrenergic a1B | 7% | Nicotinic Acetylcholine a1 | -3% |
| Adrenergic a2A | 10% | Opiate µ (OP3=MOP) | -6% |
| Adrenergic β1 | -9% | Phorbol Ester | -11% |
| Adrenergic β2 | -9% | Potassium Channel [KATP] | 5% |
| Calcium Channel L Type | 16% | Potassium Channel hERG | 12% |
| Cannabinoid CB1 | 21% | Prostanoid EP4 | 11% |
| Dopamine D1 | 6% | Rolipram | 16% |
| Dopamine D2S | -9% | Serotonin 5-HT2B | 4% |
| GABAA (Flunitrazepam Central) | 4% | Sigma σ1 | 15% |
| GABAA (Muscimol Central) | 3% | Sodium Channel site 2 | 6% |
| Glutamate (NMDA) | 4% | Transporter (Norepinephrine NET) | 20% |
| Histamine H1 | -6% | Acetyl Cholinesterase | -1% |
| Imidazoline I2 (Central) | -18% | Cyclooxygenase COX-2 | -2% |
| - | - | Phosphodiesterase PDE4 | 17% |
Mandatory Visualizations
References
- 1. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 6. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
PDD 00017273: A Technical Guide to a Potent and Selective Chemical Probe for Poly(ADP-ribose) Glycohydrolase (PARG) Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PDD 00017273, a first-in-class, potent, and selective chemical probe for the enzyme Poly(ADP-ribose) Glycohydrolase (PARG). PARG is a critical enzyme in the DNA damage response (DDR) pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The availability of a specific inhibitor like this compound is crucial for elucidating the biological functions of PARG and exploring its potential as a therapeutic target, particularly in oncology.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its properties and activities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 514.62 g/mol [1][2] |
| Chemical Formula | C₂₃H₂₆N₆O₄S₂[1] |
| CAS Number | 1945950-21-9[1][3] |
| Purity | ≥98%[1] |
| Solubility | Soluble to 100 mM in DMSO[1][2] |
| Storage | Store at -20°C[1] |
Table 2: In Vitro Potency and Selectivity
| Target/Parameter | Value | Assay Type |
| PARG (Human) | IC₅₀ = 26 nM [1][2][3][4] | Biochemical PAR chain persistence assay[4] |
| K_D_ = 1.45 nM [3][5] | - | |
| PARP1 | >100 µM (>350-fold selectivity)[1][2][4] | Biochemical assay |
| ARH3 | >100 µM (>350-fold selectivity)[1][2][4] | Biochemical assay |
| Panel of Ion Channels, Enzymes, and Receptors | >350-fold selectivity[1][2] | Binding/activity assays |
| Cytochrome P450 Enzymes (five common) | No inhibition at 10 µM[3][5] | Biochemical assay |
Table 3: Cellular Activity and Effects
| Cellular Effect | Cell Line(s) | Concentration | Outcome |
| PAR Polymer Degradation | MCF7 | 0.3 µM | Inhibition of PAR polymer degradation[3] |
| PAR Chain Maintenance | Various | - | Maintains PAR chains after DNA damage[1] |
| DNA Damage Induction | Various | 30 µM | Modestly increases γH2AX intensity[3][5] |
| Replication Fork Stalling | Cancer cells | - | Stalls replication forks[3] |
| Decreased Colony Formation | ZR-75-1 (BRCA1 WT) | - | Decreases colony formation[1] |
| Reduced Cell Viability | BRCA-deficient cells | 0.3 µM | Reduces viability of BRCA1, BRCA2, PALB2, etc., depleted cells[3] |
| Cytotoxicity | HeLa | Up to 30 µM | Not cytotoxic[4] |
| MC3T3-E1 | IC₅₀ = 24.7 µM[6] | - |
Mechanism of Action
This compound acts as a potent and selective inhibitor of PARG's glycohydrolase activity. In the cellular context, DNA damage activates PARP enzymes, which synthesize PAR chains on various nuclear proteins, forming a scaffold to recruit DNA repair machinery. PARG is responsible for hydrolyzing these PAR chains, effectively turning off the signal.
By inhibiting PARG, this compound prevents the degradation of PAR chains.[1] This sustained PARylation leads to several downstream consequences:
-
Inhibition of DNA Repair: The persistent PAR chains can interfere with the completion of DNA repair processes.[7]
-
Replication Fork Stalling: The inhibitor causes replication fork stalling, a critical event that can lead to DNA double-stranded breaks.[3]
-
Induction of DNA Damage: The accumulation of stalled replication forks and unresolved repair intermediates leads to the formation of DNA double-stranded breaks, evidenced by increased γH2AX phosphorylation.[1][3]
-
Synthetic Lethality: In cancer cells with pre-existing DNA damage response deficiencies (e.g., BRCA mutations), the additional stress induced by PARG inhibition can lead to cell death, a concept known as synthetic lethality.[3]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments involving this compound.
Protocol 1: In Vitro PARG Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits designed to measure PARG hydrolase activity.[8]
Objective: To determine the IC₅₀ of this compound against purified human PARG enzyme.
Materials:
-
Purified recombinant human PARG enzyme
-
Fluorogenic PARG substrate (a quenched ADP-ribose fluorophore)
-
Assay Buffer (e.g., 50 mM Tris pH 7.4, 50 mM KCl, 3 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Tween 20)[3]
-
This compound stock solution in DMSO
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader (Excitation: ~385 nm, Emission: ~502 nm)
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a DMSO-only control (vehicle control) and a no-inhibitor control (positive control). The final DMSO concentration should not exceed 1%.
-
Enzyme Addition: To each well of the 384-well plate, add 5 µL of diluted human PARG enzyme (final concentration ~65 pM).[3]
-
Inhibitor Addition: Add 5 µL of the serially diluted this compound or control solutions to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Fluorogenic PARG Substrate solution (e.g., 10 µM final concentration) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cellular PAR Chain Accumulation Assay
Objective: To confirm the cell permeability and on-target activity of this compound by measuring the persistence of PAR chains in cells after DNA damage.
Materials:
-
Cell line of interest (e.g., MCF7, HeLa)
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., Hydrogen Peroxide - H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against PAR
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 - 3 µM) or vehicle (DMSO) for 1-2 hours.[3]
-
Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., 20 mM H₂O₂ for 10 minutes) to induce PARP activation and PAR chain synthesis. Include a no-damage control.
-
Washout and Recovery: Wash out the DNA damaging agent and replace it with fresh media containing this compound or vehicle. Allow cells to recover for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Western Blotting:
-
Determine total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for PAR.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: In vehicle-treated cells, the PAR signal should be transient, appearing after damage and disappearing during recovery. In this compound-treated cells, the PAR signal should persist during the recovery period, indicating PARG inhibition.
Applications and Limitations
This compound is an invaluable tool for investigating the biology of PARG. Its high potency and selectivity allow for precise interrogation of PARG's role in DNA repair, replication, and cell cycle control.[9] It has been used to demonstrate that PARG inhibition, like PARP inhibition, can be synthetically lethal in cancer cells with DDR deficiencies.[3]
However, the probe has limitations. This compound exhibits poor metabolic stability in human liver microsomes and is therefore considered unsuitable for in vivo studies.[4] Furthermore, resistance to this compound has been observed in cancer cell lines, which can involve mutations in the PARG gene itself.[10][11]
Conclusion
This compound is a well-characterized, potent, and selective cell-permeable chemical probe for PARG. It has demonstrated clear on-target effects in cellular assays, leading to the persistence of PAR chains, replication fork stalling, and synthetic lethality in specific cancer contexts. While its pharmacokinetic properties limit its use to in vitro and cell-based applications, it remains the gold standard for researchers seeking to dissect the cellular functions of PARG and validate it as a therapeutic target.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 5. Apexbio Technology LLC PDD00017273, 10mg CAS# 1945950-21-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. Inhibition of Poly (ADP-Ribose) Glycohydrolase Accelerates Osteoblast Differentiation in Preosteoblastic MC3T3-E1 Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic and biological aspects of resistance to selective poly(ADP-ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PDD 00017273: A Deep Dive into its Differential Effects on PARP1 and PARG Activity
For Immediate Release
This technical guide provides a comprehensive analysis of the compound PDD 00017273, focusing on its distinct effects on the enzymatic activities of Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Glycohydrolase (PARG). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of DNA damage repair and the therapeutic potential of its modulators.
Executive Summary
This compound has emerged as a potent and highly selective inhibitor of PARG, the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains. In stark contrast, it exhibits minimal inhibitory activity against PARP1, the key enzyme responsible for PAR synthesis in response to DNA damage. This differential activity makes this compound a valuable chemical probe to dissect the specific roles of PARG in cellular processes and a potential starting point for the development of novel therapeutics.
Quantitative Analysis of Enzymatic Activity
The inhibitory effects of this compound on PARG and PARP1 have been quantified in various biochemical assays. The data clearly demonstrates the compound's high affinity and specificity for PARG.
| Target Enzyme | Parameter | Value | Reference |
| PARG | IC50 | 26 nM | [1][2][3][4][5][6] |
| Kd | 1.45 nM | [1] | |
| PARP1 | IC50 | > 100 µM | [5][7] |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Kd: The dissociation constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Kd value signifies a higher binding affinity.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on its selective inhibition of PARG. In the intricate dance of DNA damage and repair, PARP1 acts as a first responder, detecting DNA strand breaks and synthesizing long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors. PARG, in turn, hydrolyzes these PAR chains, allowing the repair process to proceed and conclude.
By inhibiting PARG, this compound prevents the degradation of PAR chains, leading to their accumulation at sites of DNA damage.[2][5] This persistent PARylation can stall replication forks and induce DNA damage that requires homologous recombination for repair.[1] In contrast, the compound has a negligible effect on PARP1's ability to synthesize PAR.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key in vitro assays used to determine the activity of this compound against PARG and PARP1.
In Vitro PARG Activity Assay
This protocol outlines a method to measure the inhibitory effect of this compound on PARG enzyme activity.
Materials:
-
Human full-length PARG enzyme
-
Biotin-NAD ribosylated PARP1 substrate
-
Assay Buffer: 50 mM Tris pH 7.4, 0.1 mg/mL BSA, 3 mM EDTA, 0.4 mM EGTA, 1 mM DTT, 0.01% Tween 20, 50 mM KCl
-
This compound (or other test compounds)
-
Detection reagent
-
384-well assay plates
Procedure:
-
Prepare a solution of human full-length PARG at a final reaction concentration of 65 pM in assay buffer.
-
Prepare a solution of biotin-NAD ribosylated PARP1 substrate at a final reaction concentration of 4.8 nM in assay buffer.
-
In a 384-well plate, add 5 µL of the PARG enzyme solution to each well.
-
Add 5 µL of the test compound (this compound) at various concentrations to the wells. For control wells, add 5 µL of vehicle (e.g., DMSO).
-
Initiate the reaction by adding 5 µL of the biotin-NAD ribosylated PARP1 substrate to each well. The total reaction volume is 15 µL.
-
Incubate the plate at room temperature for 10 minutes.
-
Stop the reaction by adding 5 µL of a suitable detection reagent.
-
Read the plate on a compatible plate reader to quantify the remaining substrate, which is inversely proportional to PARG activity.
In Vitro PARP1 Activity Assay
This protocol describes a common method for assessing PARP1 activity, likely similar to the one used to determine the high IC50 value of this compound.
Materials:
-
Human high specific activity PARP1 enzyme
-
Histone-coated 384-well assay plates
-
10x PARP Buffer
-
10x PARP Cocktail (containing biotinylated NAD+)
-
Activated DNA
-
This compound (or other test compounds)
-
Streptavidin-HRP
-
Chemiluminescent or colorimetric substrate
-
Stop solution
-
Wash Buffer (e.g., PBST)
Procedure:
-
To the histone-coated wells of a 384-well plate, add the test compound (this compound) at various concentrations.
-
Prepare a master mix containing 1x PARP buffer, activated DNA, and human PARP1 enzyme (final concentration ~0.02 units/mL).
-
Add 5 µL of the master mix to each well.
-
Initiate the reaction by adding 5 µL of 1x PARP cocktail (containing biotinylated NAD+). The final reaction volume is 10 µL.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for PARP1-mediated PARylation of the histones.
-
Wash the plate multiple times with wash buffer to remove unincorporated reagents.
-
Add a solution of streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the chemiluminescent or colorimetric substrate and incubate until sufficient signal develops.
-
Add a stop solution if necessary.
-
Read the plate on a luminometer or spectrophotometer. The signal intensity is directly proportional to PARP1 activity.
Conclusion
This compound is a powerful research tool characterized by its potent and selective inhibition of PARG, with negligible effects on PARP1 activity. This distinct pharmacological profile allows for the specific investigation of PARG's role in DNA repair and other cellular processes. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their studies and for drug development professionals to consider the therapeutic potential of selective PARG inhibition. The long-term effects of sustained PARG inhibition, such as the observed downregulation of PARP1 in resistant cell lines, warrant further investigation.[8][9]
References
- 1. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ADP-ribose hydrolases: biological functions and potential therapeutic targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG) Inhibit DNA Repair with Differential Pharmacology to Olaparib - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 8. First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG) Inhibit DNA Repair with Differential Pharmacology to Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Understanding the Cellular Consequences of PARG Inhibition with PDD 00017273: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme responsible for the catabolism of poly(ADP-ribose) (PAR) chains, a post-translational modification involved in a variety of cellular processes, most notably the DNA damage response (DDR). Inhibition of PARG with small molecules represents a promising therapeutic strategy in oncology, distinct from the more clinically advanced PARP inhibitors. PDD 00017273 is a potent and selective, first-in-class inhibitor of PARG. This document provides a detailed technical overview of the cellular consequences of PARG inhibition by this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Introduction to PARG and the Role of this compound
Poly(ADP-ribosyl)ation is a dynamic post-translational modification orchestrated by the opposing actions of poly(ADP-ribose) polymerases (PARPs) and PARG. While PARP enzymes synthesize PAR chains on acceptor proteins in response to cellular stress, particularly DNA damage, PARG is the primary enzyme responsible for their degradation. This rapid turnover of PAR is crucial for the proper regulation of the DNA damage response, chromatin structure, and other cellular processes.
This compound is a cell-permeable small molecule that potently and selectively inhibits the enzymatic activity of PARG.[1][2] Its use as a chemical probe has been instrumental in elucidating the specific cellular functions of PARG and validating it as a therapeutic target. Unlike PARP inhibitors, which prevent the synthesis of PAR, PARG inhibitors lead to the persistence of PAR chains, resulting in a distinct set of cellular outcomes.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Value | Reference |
| Enzymatic Assay | PARG | 26 nM | [1][2][3] |
| PAR Chain Persistence (HeLa cells) | Cellular PARG | 37 nM | [3] |
Table 2: Cellular Viability and Growth Inhibition by this compound
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 Value | Reference |
| ZR-75-1 | Breast Cancer | Clonogenic Growth | 0.2 µM | [3] |
| MDA-MB-436 | Breast Cancer | Clonogenic Growth | 0.8 µM | [3] |
| HCC1937 | Breast Cancer | Clonogenic Growth | >10 µM | [3] |
| HCT116 | Colorectal Cancer | WST-8 (72h) | 43.7 ± 13.0 µM | [4] |
| HCT116RPDD (Resistant) | Colorectal Cancer | WST-8 (72h) | >100 µM | [4] |
Table 3: this compound-Mediated Effects on DNA Damage Response Markers
| Cell Line | Treatment | Endpoint | Observation | Reference |
| MCF-7 | 0.3 µM this compound + 3 Gy IR | γH2AX foci (>10/cell) | Delayed resolution of foci post-IR | [5] |
| MCF-7 | 0.3 µM this compound + 3 Gy IR | RAD51 foci (>10/cell) | Delayed resolution of foci post-IR | [1][5] |
| MCF-7 | 0.3 µM this compound + 3 Gy IR | DNA-PKcs foci (>10/cell) | Rapid and sustained increase in foci post-IR | [1][5] |
Core Cellular Consequences of PARG Inhibition
Inhibition of PARG by this compound leads to a number of distinct cellular consequences, primarily centered around the dysregulation of the DNA damage response and cell cycle progression.
Altered DNA Damage Response
The most profound effect of PARG inhibition is the sustained accumulation of PAR chains at sites of DNA damage. This has several downstream consequences:
-
Delayed Repair of DNA Lesions: The persistence of PAR chains can impede the recruitment and function of DNA repair factors. Studies have shown that this compound treatment leads to a delayed resolution of RAD51 foci following ionizing radiation, indicating an impairment of homologous recombination (HR) repair.[1][5]
-
Hyperactivation of DNA-PK: In contrast to the effects on HR, PARG inhibition by this compound has been shown to cause a rapid and sustained increase in the activation of the DNA-dependent protein kinase (DNA-PK), a key component of the non-homologous end joining (NHEJ) pathway.[1][5] This suggests that the unresolved PAR chains may persistently signal for NHEJ activity.
-
Induction of DNA Double-Strand Breaks: The accumulation of unresolved repair intermediates and the stalling of replication forks can lead to the formation of DNA double-strand breaks, as evidenced by increased levels of phosphorylated histone H2AX (γH2AX).[3]
Perturbation of Mitotic Progression
PARG activity is also crucial for the proper execution of mitosis. Inhibition with this compound has been observed to cause a perturbation in mitotic progression, leading to an accumulation of cells in metaphase.[5] This suggests a role for PARG in the regulation of the mitotic spindle or chromosome segregation.
Radiosensitization
By disrupting the normal DNA damage response, this compound can sensitize cancer cells to the cytotoxic effects of ionizing radiation.[1] This synergistic effect is a key rationale for the clinical development of PARG inhibitors in combination with radiotherapy.
Signaling Pathways and Experimental Workflows
Signaling Pathway: DNA Damage Response
Caption: Simplified signaling pathway of the DNA damage response.
Experimental Workflow: Immunofluorescence for DNA Damage Foci
Caption: Workflow for analyzing DNA damage foci by immunofluorescence.
Detailed Experimental Protocols
Cell Viability (WST-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and calculate the EC50 value using a non-linear regression model.
Clonogenic Survival Assay
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000) into 6-well plates.
-
Treatment: Treat the cells with this compound for a specified duration (e.g., 24 hours). For radiosensitization studies, irradiate the cells with the desired dose of ionizing radiation.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days until colonies of at least 50 cells are visible.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Counting: Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence for DNA Damage Foci (e.g., γH2AX, RAD51)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound and/or a DNA damaging agent (e.g., ionizing radiation) for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-γH2AX, anti-RAD51) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per cell using image analysis software.
Conclusion
This compound is a powerful research tool for investigating the cellular roles of PARG. Its ability to potently and selectively inhibit PARG has revealed critical functions of this enzyme in the DNA damage response and cell cycle control. The cellular consequences of PARG inhibition, including the disruption of DNA repair and perturbation of mitosis, underscore its potential as a therapeutic target in oncology, particularly in combination with DNA damaging agents. This guide provides a foundational understanding of the cellular effects of this compound to aid researchers in the design and interpretation of their studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
PDD 00017273: A Technical Guide to a First-in-Class PARG Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PDD 00017273, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This document details its chemical properties, mechanism of action within the DNA damage response pathway, and comprehensive experimental protocols for its evaluation.
Core Chemical and Pharmacological Properties
This compound is a first-in-class, cell-active small molecule inhibitor of PARG.[1] Its unique properties make it a valuable tool for investigating the role of PARG in DNA repair and a potential therapeutic agent in oncology.
| Property | Value | Reference |
| CAS Number | 1945950-21-9 | [1][2] |
| Molecular Formula | C23H26N6O4S2 | [1] |
| Molecular Weight | 514.62 g/mol | [1] |
| IC50 | ~26 nM (for PARG) | [2][3] |
| Solubility | Soluble in DMSO | [1] |
| Mechanism of Action | Potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG) | [1][3] |
The DNA Damage Response: PARP and PARG Signaling Pathway
In the event of DNA damage, particularly single-strand breaks, Poly(ADP-ribose) Polymerase (PARP) enzymes are recruited to the site of the lesion.[4] PARP catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[4] This PARylation event serves as a scaffold to recruit DNA repair machinery.[5]
Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for the degradation of these PAR chains, allowing the DNA repair process to complete and recycling ADP-ribose units.[6] By inhibiting PARG, this compound prevents the breakdown of PAR chains, leading to their accumulation. This accumulation can disrupt the normal DNA repair process, leading to replication fork stalling, DNA damage, and ultimately, cell death, particularly in cancer cells with existing DNA repair deficiencies.[2][7]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity and efficacy of this compound.
In Vitro PARG Enzymatic Assay (Fluorogenic)
This assay measures the direct inhibitory effect of this compound on PARG enzyme activity.
Materials:
-
This compound
-
Purified human full-length PARG enzyme
-
Fluorogenic PARG substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.4, 0.1 mg/mL BSA, 3 mM EDTA, 0.4 mM EGTA, 1 mM DTT, 0.01% Tween 20, 50 mM KCl)[2]
-
384-well black, low-binding assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the PARG enzyme solution (final concentration ~65 pM).[2]
-
Add 5 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the fluorogenic PARG substrate (final concentration ~4.8 nM).[2]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~385 nm and emission at ~502 nm.
-
Subtract the background fluorescence (wells without enzyme) and plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Cellular PAR Accumulation Assay (Immunofluorescence)
This assay assesses the ability of this compound to inhibit PARG activity within cells, leading to the accumulation of PAR chains after DNA damage induction.
Materials:
-
Adherent cell line (e.g., HeLa, MCF7)
-
This compound
-
DNA damaging agent (e.g., Methyl methanesulfonate (B1217627) - MMS)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in chamber slides and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent like MMS for a short period (e.g., 15-30 minutes).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[9]
-
Incubate the cells with the primary antibody against PAR (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[8]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the PAR fluorescence intensity in the nucleus using a fluorescence microscope and image analysis software.
Clonogenic Survival Assay
This assay evaluates the long-term effect of this compound on the reproductive viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Harvest a single-cell suspension of the cancer cells.
-
Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.[5]
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Conclusion
This compound is a highly specific and potent inhibitor of PARG, representing a critical tool for dissecting the complexities of the DNA damage response. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the cellular and biochemical effects of this compound. Further exploration of this compound and other PARG inhibitors holds significant promise for the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. arigobio.com [arigobio.com]
- 10. biotium.com [biotium.com]
The Discovery and Initial Characterization of PDD 00017273: A First-in-Class PARG Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the initial studies and discovery of PDD 00017273, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This compound emerged from a high-throughput screening campaign and represents a first-in-class chemical probe to investigate the role of PARG in cellular processes, particularly in the context of DNA damage repair. This document provides a comprehensive overview of its discovery, in vitro and cellular activity, and the key experimental methodologies employed in its initial characterization.
Introduction
The dynamic process of poly(ADP-ribosyl)ation (PARylation), governed by the opposing actions of Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolase (PARG), is a critical cellular response to DNA damage. While PARP inhibitors have shown significant therapeutic success, the role of PARG has been less explored due to a lack of potent and selective small molecule inhibitors. This compound was identified as a novel quinazolinone-based compound that potently and selectively inhibits PARG, providing a valuable tool to dissect the function of this enzyme and explore its therapeutic potential.
Discovery of this compound
This compound was discovered through a high-throughput screening (HTS) campaign designed to identify inhibitors of PARG.[1] The screening utilized a robust and sensitive homogeneous time-resolved fluorescence (HTRF) assay, which is well-suited for identifying small molecule inhibitors in large compound libraries.[2]
High-Throughput Screening (HTS) and Hit Identification
The HTS campaign led to the identification of several initial hit compounds. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and cell permeability of these early hits. This iterative process of chemical synthesis and biological testing ultimately yielded this compound as a lead candidate with desirable pharmacological properties.[1]
Quantitative Data Summary
The initial characterization of this compound generated key quantitative data that established its potency and selectivity. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 26 nM | Biochemical PARG Enzyme Assay | [3][4][5] |
| Kd | 1.45 nM | - | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value | Condition | Reference |
| HeLa | IC50 | 37 nM | PAR Chain Persistence (with MMS) | [3][4] |
| MCF-7 | - | Inhibition of PAR polymer degradation at 0.3 µM | - | [6][7] |
| ZR-75-1 | IC50 | 0.2 µM | Clonogenic Growth | [3][4] |
| MDA-MB-436 | IC50 | 0.8 µM | Clonogenic Growth | [3][4] |
| HCC1937 | IC50 | >10 µM | Clonogenic Growth | [3][4] |
| HCT116 | EC50 | 43.7 ± 13.0 µM | WST-8 Assay (72h) | [8] |
| HCT116 | EC50 | 60.0 ± 17.6 µM | Colony Formation (10 days) | [8] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Concentration | Reference |
| PARP1 | >350-fold selectivity for PARG | - | [9][10] |
| ARH3 | >350-fold selectivity for PARG | - | [9][10] |
| Panel of ion channels, enzymes, and receptors | >350-fold selectivity for PARG | - | [9][10] |
| Cytochrome P450 enzymes (five common) | No inhibition | 10 µM | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the initial studies of this compound.
High-Throughput Screening (HTS) for PARG Inhibitors
-
Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay was developed to measure the glycohydrolase activity of human PARG.[2] This assay format is highly amenable to HTS, allowing for the rapid screening of large compound libraries.[2]
-
Protocol Outline:
-
Recombinant human PARG enzyme is incubated with a substrate that, when cleaved, produces a fluorescent signal.
-
Test compounds from a chemical library are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period.
-
The fluorescence is measured using an HTRF-compatible plate reader.
-
A decrease in the fluorescent signal indicates inhibition of PARG activity.
-
Hits are identified as compounds that cause a significant reduction in the signal compared to control wells.
-
Biochemical PARG Enzyme Assay
-
Objective: To determine the in vitro potency (IC50) of this compound against the PARG enzyme.
-
Methodology:
-
A solution of purified recombinant human PARG enzyme is prepared in assay buffer.
-
Serial dilutions of this compound are prepared.
-
The enzyme is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of a PAR substrate.
-
The reaction is stopped after a specific time, and the amount of product formed is quantified.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Cellular PAR Chain Persistence Assay
-
Objective: To assess the ability of this compound to inhibit PARG activity within intact cells.
-
Cell Lines: HeLa cells are commonly used for this assay.[3][4]
-
Protocol:
-
HeLa cells are seeded in microplates and allowed to adhere.
-
Cells are treated with a DNA damaging agent, such as methylmethanesulfonate (MMS), to induce PARP activation and the formation of PAR chains.
-
Simultaneously, cells are treated with a range of concentrations of this compound.
-
After a defined incubation period, cells are fixed and permeabilized.
-
The persistence of nuclear PAR chains is detected using an anti-PAR antibody followed by a fluorescently labeled secondary antibody.
-
The fluorescence intensity is quantified using high-content imaging or a plate reader.
-
The IC50 value is determined as the concentration of this compound that results in a 50% increase in PAR chain persistence.
-
Cell Viability and Clonogenic Growth Assays
-
Objective: To evaluate the effect of this compound on the proliferation and survival of cancer cells.
-
Methods:
-
WST-8 Assay: This colorimetric assay measures cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases. Cells are seeded in 96-well plates, treated with this compound for a specified duration (e.g., 72 hours), and then incubated with the WST-8 reagent. The absorbance is measured to determine the relative number of viable cells.[8]
-
Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of cells. A low number of cells are seeded and treated with this compound. After an extended period (e.g., 10-14 days), the resulting colonies are fixed, stained, and counted.[3][4]
-
Signaling Pathways and Experimental Workflows
The discovery of this compound has been instrumental in elucidating the role of PARG in the DNA damage response pathway.
PARG's Role in DNA Single-Strand Break Repair
In response to DNA single-strand breaks (SSBs), PARP1 is recruited to the site of damage and synthesizes long, branched chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins. PARG is responsible for hydrolyzing these PAR chains, which is essential for the timely disassembly of the repair complex and the completion of the repair process. Inhibition of PARG by this compound leads to the accumulation of PAR chains, which can stall replication forks and induce DNA damage that requires homologous recombination (HR) for repair.[6][7] This provides a therapeutic rationale for targeting PARG in HR-deficient cancers.
Caption: PARG's role in the DNA single-strand break repair pathway and the mechanism of inhibition by this compound.
Experimental Workflow for this compound Discovery and Characterization
The journey from a large chemical library to a well-characterized chemical probe like this compound involves a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput screening-compatible homogeneous time-resolved fluorescence assay measuring the glycohydrolase activity of human poly(ADP-ribose) glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDD00017273 | CAS 1945950-21-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 9. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 10. medium.com [medium.com]
Unlocking New Avenues in Cancer Therapy: A Technical Guide to Synthetic Lethality with PDD 00017273
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the promising anti-cancer strategy of synthetic lethality, focusing on the first-in-class, potent, and selective Poly(ADP-ribose) Glycohydrolase (PARG) inhibitor, PDD 00017273. This document provides a comprehensive overview of its mechanism of action, synthetic lethal partners, and the experimental methodologies used to validate its efficacy.
Introduction to Synthetic Lethality and PARG Inhibition
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events leads to cell death, while each individual event is viable. In cancer therapy, this approach is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation (e.g., in a tumor suppressor gene), while being non-toxic to healthy cells that do not harbor this mutation.
Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in various cellular processes, most notably DNA damage repair. This process is dynamically regulated by Poly(ADP-ribose) Polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains, and Poly(ADP-ribose) Glycohydrolase (PARG), which hydrolyzes these chains. The balance between PARP and PARG activity is crucial for maintaining genomic stability.
This compound is a highly selective and cell-permeable small molecule inhibitor of PARG.[1][2] By inhibiting PARG, this compound prevents the breakdown of PAR chains, leading to their accumulation. This accumulation can stall replication forks and induce DNA damage that necessitates repair by the homologous recombination (HR) pathway.[3][4]
The Mechanism of Action of this compound
This compound acts as a potent inhibitor of the enzymatic activity of PARG.[2][3] This inhibition leads to the persistence of PAR chains on proteins and DNA, a state known as "PAR trapping." The accumulation of PAR chains at sites of DNA damage can interfere with the recruitment of DNA repair factors and stall the progression of replication forks. In cells with intact DNA damage response pathways, this stalling can be resolved. However, in cancer cells with specific deficiencies, particularly in the HR pathway, this cellular state is catastrophic.
Signaling Pathway of PARG Inhibition-Induced Synthetic Lethality
The following diagram illustrates the central role of PARG in the DNA damage response and the principle of synthetic lethality with its inhibitor, this compound.
Caption: Synthetic lethality with this compound in HR-deficient cancer cells.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data reported for this compound in various cancer research studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 (PARG enzyme) | 26 nM | Enzyme activity assay | [2][3][5] |
| KD | 1.45 nM | - | [3] |
| Cellular IC50 (PAR chain persistence) | 37 nM | Immunofluorescence in HeLa cells with MMS | [5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Background | IC50 / EC50 (µM) | Assay Type | Reference |
| ZR-75-1 | Breast Cancer | BRCA1 Wild-Type | 0.2 | Clonogenic Growth | [5] |
| MDA-MB-436 | Breast Cancer | BRCA1 5396+1G>A mutation | 0.8 | Clonogenic Growth | [5] |
| HCC1937 | Breast Cancer | - | >10 | Clonogenic Growth | [5] |
| HCT116 | Colorectal Cancer | Parental | 43.7 ± 13.0 | WST-8 (72h) | [6] |
| HCT116R-PDD | Colorectal Cancer | This compound Resistant | >100 | WST-8 (72h) | [6] |
| HCT116 | Colorectal Cancer | Parental | 60.0 ± 17.6 | Colony Formation (10 days) | [6] |
Synthetic Lethal Partners of PARG Inhibition
Research has identified several key synthetic lethal partners for PARG inhibition with this compound. These are primarily genes involved in the homologous recombination (HR) pathway and the response to replication stress.
Table 3: Validated Synthetic Lethal Partners for PARG Inhibition
| Gene | Pathway | Evidence | Reference |
| BRCA1 | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |
| BRCA2 | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |
| PALB2 | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |
| FAM175A (ABRAXAS) | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |
| BARD1 | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |
| CCNE1 | Cell Cycle Regulation | High expression correlates with sensitivity to PARG inhibitors | [7] |
| TIMELESS | Replication Stress Response | Identified in synthetic lethal screens | [8] |
| HUS1 | Replication Stress Response | Identified in synthetic lethal screens | [8] |
| RFC2 | Replication Stress Response | Identified in synthetic lethal screens | [8] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
General Protocol (WST-8 Assay):
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the EC50 value.
General Protocol (Colony Formation Assay):
-
Seed a low number of cells in 6-well plates.
-
Treat the cells with this compound at various concentrations.
-
Allow the cells to grow for 10-14 days, with media and drug replenishment as needed.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction.
Immunofluorescence for DNA Damage and Repair Markers
Objective: To visualize and quantify markers of DNA damage (γH2AX) and homologous recombination (RAD51 foci) following treatment with this compound.
General Protocol:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with this compound, with or without a DNA damaging agent (e.g., ionizing radiation).
-
Fix the cells with paraformaldehyde at various time points post-treatment.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).
-
Incubate with primary antibodies against γH2AX and/or RAD51.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the number of foci per cell using image analysis software.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to investigate the synthetic lethal interaction of this compound with a gene of interest (e.g., BRCA1).
Caption: Workflow to validate synthetic lethality of this compound.
Conclusion
This compound represents a valuable chemical probe for studying the biology of PARG and a promising therapeutic agent for cancers with specific DNA damage response deficiencies. Its synthetic lethal interactions with key homologous recombination genes, such as BRCA1 and BRCA2, highlight a clear path for its clinical development. Further research into biomarkers of sensitivity and resistance will be crucial for the successful translation of PARG inhibitors into cancer therapy. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound in the fight against cancer.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PDD 00017273 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD 00017273 is a highly potent and selective, cell-permeable inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[1][2][3][4][5] By blocking the enzymatic activity of PARG, this compound leads to the accumulation of poly(ADP-ribose) (PAR) chains within the cell. This accumulation results in the stalling of replication forks and the induction of DNA damage, which necessitates homologous recombination (HR) for repair.[1] Consequently, this compound demonstrates significant potential in cancer therapy, particularly in tumors with deficiencies in DNA damage response pathways.[2]
Mechanism of Action
This compound specifically targets PARG, an enzyme responsible for the degradation of PAR polymers. These polymers are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. The accumulation of PAR polymers following PARG inhibition by this compound leads to cytotoxic effects in cancer cells, especially those with pre-existing DNA repair defects.[6]
Data Presentation
In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Notes |
| PARG | Cell-free enzymatic assay | 26 nM | Potent inhibition of PARG activity.[1][2][3][4][5] |
| PARP1 | Biochemical assay | >100 µM | Demonstrates high selectivity for PARG over PARP1.[7] |
| ARH3 | Biochemical assay | >100 µM | High selectivity against the functionally related ARH3 enzyme.[7] |
| Ion Channels & Receptors | Panel screening (33 targets) | >10 µM | Minimal off-target activity observed at 10 µM.[7] |
Cellular Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50 / Effect | Reference |
| HeLa | Cervical Cancer | PAR chain persistence | IC50 = 37 nM (with MMS) | [8] |
| MCF-7 | Breast Cancer | PAR polymer degradation | Inhibition at 0.3 µM | [1] |
| ZR-75-1 | Breast Cancer (BRCA1 WT) | Clonogenic growth | IC50 = 0.2 µM | [8] |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | Clonogenic growth | IC50 = 0.8 µM | [8] |
| HCC1937 | Breast Cancer | Clonogenic growth | >10 µM | [8] |
| HCT116 | Colorectal Cancer | WST-8 assay | EC50 = 43.7 ± 13.0 µM | [9] |
| HCT116RPDD | Colorectal Cancer (Resistant) | WST-8 assay | >100 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product's molecular weight (514.62 g/mol ), calculate the required mass of this compound to prepare a 10 mM stock solution.[3]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.[1]
-
Vortex the solution until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[4]
Protocol 2: Cell Viability Assay (Hoechst Staining)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
384-well plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
3.7% Formaldehyde in PBS
-
Hoechst 33342 staining solution (1:2000 in PBS)
Procedure:
-
Seed HeLa cells in a 384-well plate at a density of 1 x 10^4 cells/mL in 30 µL of complete medium per well.[1]
-
Incubate the plate for 16-24 hours to allow for cell attachment.[1]
-
Prepare a serial dilution of this compound in complete medium to achieve final concentrations ranging from 0.01 to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.[1]
-
Add the diluted compound or vehicle control to the wells in triplicate. Leave outer wells untreated to account for edge effects.[1]
-
Incubate the plate for 72 hours.[1]
-
Fix the cells by adding 50 µL of 3.7% formaldehyde/PBS to each well and incubate for 20 minutes at room temperature.[1]
-
Wash the cells twice with PBS.[1]
-
Stain the cells by adding Hoechst 33342 solution and incubate for 1 hour in the dark.[1]
-
Image the plates using a high-content imager and quantify the number of nuclei in each well to determine cell viability.
Protocol 3: Western Blot for PAR Accumulation
Objective: To qualitatively assess the inhibition of PARG activity by measuring the accumulation of PAR polymers.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Methyl methanesulfonate (B1217627) (MMS) (optional, to induce DNA damage)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-PAR
-
Primary antibody: anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 0.3 µM) or vehicle control for the desired time.[1] Optionally, co-treat with a DNA damaging agent like MMS to enhance PARP activity.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for a cell viability experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (5952) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of PDD 00017273 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
PDD 00017273 is a potent and selective inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response pathway.[1][2] With an IC50 of 26 nM, it is a valuable tool for studying DNA repair mechanisms and for potential therapeutic development in oncology.[1][2] Accurate preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₆O₄S₂ | [3] |
| Molecular Weight (MW) | 514.62 g/mol | [1][2] |
| Appearance | White to beige solid powder | [3] |
| Solubility in DMSO | ≥10 mg/mL to 100 mg/mL | [1][2] |
| (≥19.43 mM to 194.31 mM) | ||
| Recommended Storage Temp. | Powder: 2-8°C or -20°C | [4] |
| Stock Solution: -20°C or -80°C | [2] |
Experimental Protocol
This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried, sterile DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
3.2. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the this compound powder in a chemical fume hood or a well-ventilated area to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
3.3. Stock Solution Calculation
To prepare a stock solution of a specific concentration (molarity), use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Mass (mg) = 10 mM x 1 mL x 514.62 g/mol
-
Mass (mg) = 5.146 mg
Therefore, you will need to weigh 5.15 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.
3.4. Step-by-Step Procedure
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture, which can affect compound stability and weighing accuracy.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 5.15 mg for a 1 mL of 10 mM solution) and place it into a sterile microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the powder. Use a calibrated micropipette for accuracy.
-
Dissolution: Close the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming (up to 37°C) can also be applied, but be cautious as excessive heat may degrade the compound.
-
Final Check: Once the this compound is completely dissolved, the stock solution is ready for use or storage.
Storage and Handling
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2]
-
Long-Term Storage: For long-term storage, store the aliquots at -80°C (stable for up to one year).[2]
-
Short-Term Storage: For short-term storage, -20°C is acceptable (stable for up to one month).[2]
-
Handling: When preparing working solutions for experiments, thaw the required aliquot at room temperature. It is best practice to make serial dilutions of the DMSO stock in DMSO before the final dilution into an aqueous buffer or cell culture medium to prevent precipitation of the compound. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
Visualization
The following diagrams illustrate the logical workflow for preparing the stock solution and the signaling pathway context of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound inhibits PARG in the DNA damage response.
References
Application Notes and Protocols for PDD 00017273 in Clonogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD 00017273 is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] With an in vitro IC50 of 26 nM, this compound effectively prevents the hydrolysis of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) Polymerases (PARPs) at sites of DNA damage.[1][2] This inhibition leads to the accumulation of PAR polymers, resulting in stalled replication forks and the formation of DNA double-strand breaks that necessitate homologous recombination (HR) for repair.[1][4] Consequently, cancer cells with deficiencies in HR, such as those with BRCA1 or BRCA2 mutations, exhibit heightened sensitivity to this compound.[1][4] The clonogenic assay is a pivotal in vitro method to assess the long-term cytotoxic effects of such compounds by measuring the ability of single cells to form colonies.[5][6][7] These application notes provide detailed protocols and guidance for determining the optimal concentration of this compound in clonogenic assays across various cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound targets the catalytic activity of PARG, preventing the breakdown of PAR chains. This disruption of PAR metabolism leads to an accumulation of PARylation signals, which can interfere with DNA replication and repair processes. The sustained PAR chains can trap PARP enzymes on the DNA, leading to replication fork stalling and collapse, ultimately generating cytotoxic DNA double-strand breaks.[1][4] In cells with competent HR repair pathways, these breaks can be efficiently repaired. However, in HR-deficient cells, the accumulation of unrepaired DNA damage triggers cell death. This selective targeting of HR-deficient cells is a key therapeutic strategy in oncology.
Quantitative Data Summary
The optimal concentration of this compound for clonogenic assays is highly cell-line dependent. Below is a summary of reported effective concentrations and IC50/EC50 values from various studies. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration.
| Cell Line | Assay Type | Concentration / IC50 / EC50 | Notes | Reference |
| MCF-7 | Clonogenic Assay (Radiosensitization) | 0.3 µM | Optimal dose for PARG inhibition with minimal cell killing. Used 16 hours prior to irradiation. | [1] |
| ZR-75-1 | Clonogenic Growth | IC50 = 0.2 µM | Breast cancer cell line. | [2] |
| MDA-MB-436 | Clonogenic Growth | IC50 = 0.8 µM | Breast cancer cell line with BRCA1 mutation. | [2] |
| HCC1937 | Clonogenic Growth | IC50 > 10 µM | Breast cancer cell line. | [2] |
| HCT116 | Colony Formation | EC50 = 60.0 ± 17.6 µM | Human colorectal cancer cell line. | [8] |
| HeLa | PAR Chain Persistence | IC50 = 37 nM | In combination with the DNA damaging agent MMS. | [2] |
Experimental Protocols
General Workflow for Clonogenic Assay
The clonogenic assay protocol involves cell seeding, treatment with this compound, a period of incubation to allow for colony formation, and finally, colony staining and counting.
Detailed Protocol
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Appropriate cancer cell line(s)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixing solution (e.g., 100% Methanol or 10% Formalin in PBS)
-
Staining solution (0.5% w/v Crystal Violet in 25% Methanol/water)
-
Incubator (37°C, 5% CO2)
-
Microscope for colony counting
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count cells and determine the appropriate seeding density. This is a critical step and is cell-line dependent. As a starting point, seed between 200 and 1000 cells per well of a 6-well plate. A pilot experiment to determine the plating efficiency of the untreated cells is recommended.
-
Seed the calculated number of cells into each well containing 2 mL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
The duration of treatment can vary. For continuous exposure, the drug can be left in the medium for the entire duration of colony growth. For short-term exposure, incubate for a defined period (e.g., 24, 48, or 72 hours), then replace with fresh, drug-free medium. For radiosensitization studies, this compound is typically added 16 hours prior to irradiation and left for the duration of the experiment.[1]
-
-
Colony Formation:
-
Incubate the plates for 10 to 15 days, or until colonies are clearly visible to the naked eye. The incubation time will depend on the doubling time of the cell line.
-
Monitor the plates every 2-3 days. If the medium color changes (indicating a drop in pH), it may be necessary to replace it with fresh medium (containing the drug for continuous exposure protocols).
-
-
Colony Staining and Counting:
-
Once colonies have reached a sufficient size (typically defined as >50 cells), aspirate the medium.
-
Gently wash each well twice with PBS.
-
Fix the colonies by adding 1 mL of fixing solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixing solution.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 15-30 minutes at room temperature.
-
Carefully remove the Crystal Violet solution and wash the wells with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well. This can be done manually using a microscope or with an automated colony counter.
-
Data Analysis:
-
Plating Efficiency (PE):
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies counted in treated wells / (Number of cells seeded in treated wells x (PE / 100)))
-
-
Dose-Response Curve:
-
Plot the Surviving Fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration that results in a 50% reduction in clonogenic survival).
-
Conclusion
The optimal concentration of this compound for clonogenic assays is a critical parameter that must be empirically determined for each cell line. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust experiments to evaluate the long-term efficacy of this promising PARG inhibitor. Careful consideration of cell seeding density and drug exposure duration will ensure the generation of reliable and reproducible results.
References
- 1. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PDD 00017273 - DNA Fiber Assay for the Study of Replication Fork Stalling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA fiber assay is a powerful single-molecule technique used to visualize and analyze the dynamics of DNA replication at the level of individual replication forks. This method provides a high-resolution view of DNA synthesis, allowing for the precise measurement of replication fork progression, origin firing, and the cellular response to replication stress. Stalling of replication forks is a significant source of genomic instability and a hallmark of many disease states, including cancer. Understanding the mechanisms of fork stalling and the efficacy of therapeutic agents that target these processes is crucial for drug development.
This document provides detailed protocols and application notes for utilizing the DNA fiber assay to study replication fork stalling, a critical area of investigation for PDD 00017273. The assay relies on the sequential incorporation of halogenated nucleoside analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), into newly synthesized DNA. These labeled DNA fibers are then stretched on a glass slide and visualized by immunofluorescence, allowing for the quantitative analysis of various replication parameters.[1]
Key Applications
-
Determination of Replication Fork Speed: Measure the rate of DNA synthesis and assess the impact of therapeutic compounds or genetic alterations on fork progression.
-
Analysis of Origin Firing: Quantify the frequency of new replication origin activation under normal and stressed conditions.
-
Quantification of Fork Stalling and Collapse: Identify and quantify the number of stalled or collapsed replication forks following treatment with DNA damaging agents or replication inhibitors.
-
Evaluation of Fork Restart Efficiency: Assess the ability of cells to resume DNA synthesis after the removal of a replication stress-inducing agent.[1][2]
-
Screening of Novel Therapeutics: Evaluate the efficacy of novel drug candidates in inducing replication stress and fork stalling as a potential anti-cancer mechanism.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
5-chloro-2'-deoxyuridine (CldU) (e.g., 20 µM)
-
5-iodo-2'-deoxyuridine (IdU) (e.g., 100 µM)
-
Hydroxyurea (HU) or other replication stress-inducing agents
-
Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (Lysis buffer with 0.5% SDS)
-
Microscope slides (e.g., Superfrost Plus)
-
Coverslips
-
Primary antibodies:
-
Rat anti-BrdU (for CldU detection)
-
Mouse anti-BrdU (for IdU detection)
-
-
Secondary antibodies:
-
Goat anti-Rat IgG, fluorescently labeled (e.g., Alexa Fluor 594)
-
Goat anti-Mouse IgG, fluorescently labeled (e.g., Alexa Fluor 488)
-
-
Mounting medium with DAPI
-
Phosphate-buffered saline (PBS)
-
2.5 M HCl
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
Procedure: Standard DNA Fiber Assay for Fork Stalling
This protocol describes a typical experiment to assess the impact of a test compound on replication fork stalling.
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere and enter the logarithmic growth phase.
-
Pulse-label the cells with 20 µM CldU for 20-30 minutes by adding it to the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing the test compound at the desired concentration and incubate for the desired time (e.g., 1-4 hours).
-
Wash the cells twice with pre-warmed PBS.
-
Pulse-label the cells with 100 µM IdU for 20-30 minutes.
-
Wash the cells twice with pre-warmed PBS.
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.
-
Mix 2 µL of the cell suspension with 10 µL of lysis buffer on a microscope slide.
-
Allow the cells to lyse for 6-8 minutes at room temperature.
-
Tilt the slide at a 15-45 degree angle to allow the DNA to spread down the slide.
-
Let the slides air dry completely.
-
Fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes.
-
Air dry the slides.
-
-
Immunofluorescence Staining:
-
Denature the DNA by incubating the slides in 2.5 M HCl for 1 hour at room temperature.
-
Wash the slides thoroughly with PBS.
-
Block the slides with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (rat anti-BrdU for CldU and mouse anti-BrdU for IdU) diluted in blocking buffer for 1 hour at 37°C in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at 37°C in a humidified chamber.
-
Wash the slides three times with PBS.
-
Mount a coverslip using mounting medium with DAPI.
-
-
Image Acquisition and Analysis:
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images of well-spread, non-overlapping fibers.
-
Measure the length of the CldU (red) and IdU (green) tracts using image analysis software (e.g., ImageJ).
-
At least 100-200 individual fibers should be measured per experimental condition.
-
Data Presentation and Interpretation
Quantitative data from the DNA fiber assay should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Analysis of Replication Fork Dynamics
| Treatment | CldU Tract Length (µm) | IdU Tract Length (µm) | Fork Speed (kb/min) | Stalled Forks (%) | Fork Restart (%) |
| Vehicle Control | 10.5 ± 2.1 | 10.8 ± 2.3 | 1.5 ± 0.3 | 5 ± 1.2 | 95 ± 2.5 |
| Compound X (1 µM) | 10.2 ± 1.9 | 4.1 ± 1.5 | 0.6 ± 0.2 | 65 ± 5.1 | 30 ± 4.2 |
| Compound Y (10 µM) | 9.9 ± 2.0 | 2.5 ± 0.9 | 0.35 ± 0.1 | 85 ± 6.3 | 12 ± 3.1 |
Data are presented as mean ± standard deviation. Fork speed is calculated based on the length of the IdU tract and the labeling time (assuming 1 µm = 2.59 kb).
Interpretation of Staining Patterns:
-
Ongoing Forks: Red (CldU) followed by Green (IdU) tracts.
-
Stalled Forks: Red (CldU) only tracts.[2]
-
New Origin Firing: Green (IdU) only tracts.
-
Terminated Forks: Symmetrical Red-Green tracts adjacent to each other.
-
Fork Restart: Red (CldU) followed by a shorter Green (IdU) tract after a period of stress.[1][2]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the DNA fiber assay for studying replication fork stalling.
Caption: Experimental workflow for the DNA fiber assay.
Signaling Pathway: ATR-Mediated Response to Replication Fork Stalling
Replication fork stalling activates the ATR (Ataxia Telangiectasia and Rad3-related) checkpoint pathway, which coordinates cell cycle arrest, fork stabilization, and DNA repair.
References
Application Notes and Protocols for Cell Viability Assessment Following PDD 00017273 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDD 00017273 is a potent and selective cell-permeable inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response pathway.[1][2][3] By inhibiting PARG, this compound leads to the accumulation of poly(ADP-ribose) (PAR) chains, stalling DNA replication forks and inducing double-strand breaks.[1][4] This mechanism has shown to be particularly effective in inducing cell death in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 and BRCA2 mutations.[1][5] This document provides a detailed protocol for assessing cell viability in response to this compound treatment using a tetrazolium-based colorimetric assay (XTT), along with representative data and diagrams to illustrate the experimental workflow and the compound's mechanism of action.
Introduction
Poly(ADP-ribosylation) is a post-translational modification crucial for various cellular processes, including DNA repair, chromatin regulation, and cell death.[6] Poly(ADP-ribose) polymerases (PARPs) synthesize PAR chains at sites of DNA damage, which are subsequently catabolized by PARG.[6] Inhibition of PARG disrupts this cycle, leading to an accumulation of PAR and subsequent cytotoxic effects, particularly in cancer cells with compromised DNA repair machinery. This compound is a first-in-class PARG inhibitor with a half-maximal inhibitory concentration (IC50) of 26 nM.[1][3][4] Its selectivity and potency make it a valuable tool for investigating the therapeutic potential of PARG inhibition. Accurate assessment of its impact on cell viability is critical for preclinical drug development.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used colorimetric method to measure cell viability. It is based on the reduction of the yellow tetrazolium salt XTT to a water-soluble orange formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells. This assay is preferred over the traditional MTT assay in this context as it does not require a solubilization step, simplifying the protocol.
Data Presentation
The following table summarizes the reported effects of this compound on the viability of various cancer cell lines. This data highlights the differential sensitivity of cell lines to PARG inhibition, which is often correlated with their DNA repair competency.
| Cell Line | Genotype | Assay Type | Endpoint | IC50 / EC50 (µM) | Reference |
| ZR-75-1 | BRCA1 WT | Clonogenic Assay | Colony Formation | 0.2 | [4] |
| MDA-MB-436 | BRCA1 mutant | Clonogenic Assay | Colony Formation | 0.8 | [4] |
| HCC1937 | BRCA1 mutant | Clonogenic Assay | Colony Formation | >10 | [4] |
| HCT116 | Colorectal Cancer | WST-8 Assay | Cell Viability (72h) | 43.7 ± 13.0 | [8] |
| HCT116RPDD | This compound Resistant | WST-8 Assay | Cell Viability (72h) | >100 | [8] |
| HeLa | Cervical Cancer | Not specified | Cytotoxicity | Not cytotoxic up to 30 µM | [9] |
Experimental Protocols
Cell Viability Assessment using XTT Assay
This protocol is designed for assessing the effect of this compound on the viability of adherent cancer cells cultured in a 96-well plate format.
Materials:
-
This compound (Solubilized in DMSO to a stock concentration of 10 mM)[2][4]
-
Cancer cell lines of interest (e.g., BRCA-proficient and BRCA-deficient lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear flat-bottom cell culture plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader capable of measuring absorbance at 450 nm (with a reference wavelength of 630-690 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the 10 mM DMSO stock. A suggested concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
XTT Assay:
-
Prior to use, thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light.
-
After incubation, gently shake the plate to evenly distribute the color.
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for the cell viability assay with this compound treatment.
Caption: Signaling pathway of this compound action leading to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: PDD 00017273 for Potentiating PARP Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2][3] These inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks that are lethal to HRR-deficient cells—a concept known as synthetic lethality.[1][4] However, both intrinsic and acquired resistance to PARP inhibitors present clinical challenges.[2][4]
A promising strategy to enhance the therapeutic window of PARP inhibitors or overcome resistance is to target related pathways in the DNA Damage Response (DDR). One such target is Poly(ADP-ribose) Glycohydrolase (PARG), the primary enzyme responsible for degrading poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes.[5][6] PDD 00017273 is a potent and selective, cell-permeable inhibitor of PARG.[7][8] By inhibiting PARG, this compound prevents the removal of PAR chains, leading to an accumulation of PAR, which in turn stalls replication forks and induces DNA damage that requires HR for repair.[7] This document provides detailed application notes and protocols for investigating the combination of this compound with PARP inhibitors to exploit this synthetic lethal relationship.
This compound: Potency and Selectivity
This compound is a highly specific inhibitor of PARG, demonstrating significant potency in enzymatic and cellular assays. Its selectivity is a key feature, with minimal activity against other enzymes, including PARP1 itself.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 26 nM | PARG Enzyme Assay | [7][8][9] |
| K | 1.45 nM | - | [7] |
| Cellular IC₅₀ (MMS-induced PAR chain persistence) | 37 nM | HeLa Cells | [9] |
| Selectivity | >350-fold | Panel of ion channels, enzymes, and receptors | [8] |
| PARP1 and ARH3 Inhibition | >100 µM | - | [10] |
Mechanism of Action and Therapeutic Rationale
PARP enzymes are activated by DNA breaks and synthesize PAR chains on themselves and other nuclear proteins. This PARylation process recruits DNA repair machinery. PARG reverses this action by hydrolyzing the PAR chains, allowing the repair process to complete and PARP to dissociate from the DNA.
PARP inhibitors, such as Olaparib (B1684210), work by trapping PARP1/2 on the DNA, which is a more cytotoxic lesion than the inhibition of PAR synthesis alone.[1] Inhibition of PARG with this compound results in the persistence of PAR chains after DNA damage.[7][9] This sustained PAR signal can lead to replication fork stalling and the accumulation of DNA damage.[7]
The combination of a PARP inhibitor and a PARG inhibitor is hypothesized to create a synthetic lethal environment. The PARP inhibitor traps PARP at DNA breaks, while the PARG inhibitor prevents the removal of any formed PAR chains, exacerbating the cytotoxic effects. This dual approach could be particularly effective in cancer cells that are already under high replicative stress or have underlying DNA repair deficiencies.[1]
Experimental Protocols
The following protocols are foundational for evaluating the synergistic effects of this compound and PARP inhibitors.
Cell Viability and Synergy Assessment (e.g., CCK-8 or MTT Assay)
This assay determines the effect of individual and combination treatments on cell proliferation and allows for the calculation of synergy.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., ZR-75-1, MDA-MB-436) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and a PARP inhibitor (e.g., Olaparib) in culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 72-96 hours.
-
Viability Reagent: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated controls to determine the percentage of cell viability. Calculate IC₅₀ values for each compound. For combination treatments, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Example Data:
| Cell Line | Treatment | IC₅₀ (µM) | Reference |
| ZR-75-1 (BRCA1 WT) | This compound | 0.2 | [9] |
| MDA-MB-436 (BRCA1 mutant) | This compound | 0.8 | [7][9] |
| HCC1937 | This compound | >10 | [9] |
DNA Damage Foci Formation (γH2AX Immunofluorescence)
This assay visualizes DNA double-strand breaks (DSBs), a key marker of cytotoxicity from PARP/PARG inhibition.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24 hours). It is often beneficial to include a DNA damaging agent like methylmethanesulfonate (MMS) as a positive control or to induce PARP activity.[9]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in γH2AX intensity indicates an increase in DSBs.[7][9]
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to undergo unlimited division and form colonies following treatment, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: The following day, treat the cells with the drugs (this compound, PARP inhibitor, or combination) for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells). Calculate the plating efficiency and survival fraction relative to the untreated control. A decrease in colony formation indicates cytotoxic or cytostatic effects.
Conclusion
This compound offers a novel approach to modulating the DNA damage response. Its specific inhibition of PARG provides a distinct mechanism of action compared to PARP inhibitors.[5] The provided protocols outline key experiments to investigate the hypothesis that dual inhibition of PARG and PARP can lead to synergistic anti-cancer effects. Such studies are crucial for understanding the therapeutic potential of this combination strategy, particularly in the context of overcoming resistance to existing PARP inhibitor therapies.[2]
References
- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: Radiosensitization Studies Using PDD 00017273 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PDD 00017273, a first-in-class, specific, and cell-permeable inhibitor of poly(ADP-ribose) glycohydrolase (PARG), as a radiosensitizing agent in cancer cells. The protocols detailed below are based on peer-reviewed studies and are intended to guide researchers in designing and executing experiments to evaluate the synergistic effects of this compound and ionizing radiation (IR).
Introduction to this compound and Radiosensitization
Poly(ADP-ribosyl)ation is a critical post-translational modification involved in various cellular processes, including DNA damage repair. This process is regulated by poly(ADP-ribose) polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains, and PARG, which catabolizes them.[1][2][3] Inhibition of PARP has emerged as a successful strategy to sensitize cancer cells to DNA-damaging agents, including radiation.[1][2][3]
This compound is a potent and specific inhibitor of PARG.[1][2][3] By preventing the removal of PAR chains, this compound leads to their accumulation, which in turn interferes with DNA repair processes.[1] This disruption of DNA repair enhances the cytotoxic effects of ionizing radiation, a phenomenon known as radiosensitization.[1][2][3] Studies have shown that this compound can significantly increase the sensitivity of cancer cells to radiation, suggesting its potential as a therapeutic agent in combination with radiotherapy.[1][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the radiosensitizing effects of this compound.
Table 1: Clonogenic Survival of MCF-7 Breast Cancer Cells Treated with this compound and Ionizing Radiation
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (%) | Fold Increase in Sensitivity (vs. DMSO Control) |
| DMSO Control | 3 | 55 | - |
| This compound | 3 | 22 | ~2.5 |
Data extracted from a study where MCF-7 cells were incubated with 0.3 µM this compound for 16 hours prior to irradiation.[1]
Table 2: Comparison of Radiosensitizing Effects of this compound and Olaparib (B1684210) in MCF-7 Cells
| Inhibitor | Target | Key Mechanistic Observations |
| This compound | PARG | Induces rapid activation of DNA-PK; Perturbs mitotic progression; Delays resolution of RAD51 foci.[1][2][3] |
| Olaparib | PARP1/2/3 | Delays resolution of RAD51 foci.[1][2][3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the radiosensitizing effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
MDA-MB-231 (human breast adenocarcinoma)
-
HeLa (human cervical cancer)
-
FaDu (human pharyngeal squamous cell carcinoma)
-
UMSCC6 (human oral squamous cell carcinoma)
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF-7 and MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation and Application:
-
Prepare a stock solution of this compound in DMSO.
-
For radiosensitization experiments, pre-incubate cells with the desired concentration of this compound (e.g., 0.3 µM) for 16 hours prior to irradiation.[1]
-
A vehicle control (DMSO) should be run in parallel.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive viability.
-
Materials:
-
Cultured cancer cells
-
This compound
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a known number of cells (e.g., 200-5000 cells/well, depending on the expected toxicity of the treatment) into 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound or vehicle control for 16 hours.
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 1, 2, 3, 4, 6 Gy).
-
Return the plates to the incubator and allow colonies to form for 10-14 days.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Western Blotting for DNA Damage Response Proteins
This protocol is for assessing the levels and persistence of proteins involved in the DNA damage response.
-
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PAR, anti-PARG, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
After treatment with this compound and/or radiation, harvest the cells and lyse them.
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Immunofluorescence for RAD51 Foci
This assay is used to visualize and quantify the formation of RAD51 foci, which are markers of homologous recombination repair.
-
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA)
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-RAD51)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
-
-
Procedure:
-
Seed cells on coverslips and treat as required.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with anti-RAD51 primary antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips onto slides using a DAPI-containing medium.
-
Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows involved in this compound-mediated radiosensitization.
Caption: Signaling pathway of this compound-mediated radiosensitization.
Caption: Experimental workflow for the clonogenic survival assay.
Caption: Logical relationship of PARG vs. PARP inhibition in radiosensitization.
References
- 1. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.northampton.ac.uk [pure.northampton.ac.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Targeting OGG1 and PARG radiosensitises head and neck cancer cells to high-LET protons through complex DNA damage persistence - White Rose Research Online [eprints.whiterose.ac.uk]
Application Notes and Protocols for PDD 00017273 in Studying DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD 00017273 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR). PARG is responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) Polymerases (PARPs) at sites of DNA damage. The dynamic regulation of PARylation is crucial for the recruitment and function of DNA repair proteins. By inhibiting PARG, this compound leads to the accumulation of PAR chains, which in turn stalls replication forks, induces DNA damage, and can lead to synthetic lethality in cancer cells with deficiencies in specific DNA repair pathways, such as homologous recombination (HR).[1][2] These characteristics make this compound a valuable tool for studying DNA repair mechanisms and a potential therapeutic agent.
Mechanism of Action
This compound exerts its effects by binding to the active site of PARG, preventing the breakdown of PAR chains. This leads to a state of "hyper-PARylation" at sites of DNA damage. The persistent PAR chains can physically impede the access of DNA repair proteins to the damaged site and can also lead to the trapping of PARP enzymes on the DNA. This disruption of the normal DNA repair process results in the accumulation of unresolved DNA lesions, replication fork collapse, and the formation of DNA double-strand breaks (DSBs).[1][2] In cells with compromised DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, the accumulation of DSBs cannot be efficiently repaired, leading to cell death.
Signaling Pathway of PARG Inhibition in DNA Repair
The following diagram illustrates the central role of PARG in DNA repair and the consequences of its inhibition by this compound.
Caption: PARG inhibition by this compound disrupts DNA repair.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value | Assay | Source |
| IC50 | PARG | 26 nM | Enzyme Assay | [2] |
| Kd | PARG | 1.45 nM | - | [2] |
| IC50 | Nuclear PAR chain persistence (HeLa cells + MMS) | 37 nM | Immunofluorescence | [1] |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Genotype | Parameter | Value | Assay | Source |
| ZR-75-1 | BRCA1/2 wild-type | IC50 | 0.2 µM | Clonogenic Growth | [1] |
| MDA-MB-436 | BRCA1 5396+1G>A | IC50 | 0.8 µM | Clonogenic Growth | [1] |
| HCC1937 | BRCA1 5382insC | IC50 | >10 µM | Clonogenic Growth | [1] |
| HCT116 | Wild-type | EC50 | 43.7 ± 13.0 µM | WST-8 | [3] |
| HCT116RPDD | This compound Resistant | EC50 | >100 µM | WST-8 | [3] |
| HCT116 | Wild-type | EC50 | 60.0 ± 17.6 µM | Colony Formation | [3] |
| MC3T3-E1 | Preosteoblastic | IC50 | 24.7 µM | CCK assay | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[5]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (MTT/WST-8)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT/WST-8 Addition: Add 10-20 µL of MTT or WST-8 solution to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well/dish, depending on the cell line's plating efficiency) into 6-well plates or 10 cm dishes and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with methanol (B129727) for 10 minutes. After removing the methanol, stain the colonies with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the surviving fraction against the this compound concentration.
Protocol 3: Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol is used to visualize and quantify DNA double-strand breaks (γH2AX) and homologous recombination activity (RAD51) in response to this compound treatment.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound stock solution
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound at the desired concentration and for the appropriate time. It may be beneficial to include a DNA damaging agent as a positive control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX or RAD51 foci per nucleus using image analysis software.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship between PARG inhibition and its cellular consequences.
Caption: A typical experimental workflow for this compound studies.
Caption: Logical flow from PARG inhibition to cell death.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Apoptosis Assays Following PDD 00017273 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD 00017273 is a potent and selective inhibitor of poly(ADP-ribose) glycohydrolase (PARG), an enzyme crucial for DNA repair and the regulation of poly(ADP-ribose) (PAR) metabolism.[1][2][3][4] By inhibiting PARG, this compound leads to the accumulation of PAR polymers, which can stall replication forks and induce DNA damage, ultimately triggering apoptosis in cancer cells.[5] The induction of programmed cell death is a key mechanism for the efficacy of many anti-cancer therapeutics.[6] Therefore, accurately quantifying apoptosis after treatment with this compound is essential for evaluating its therapeutic potential and understanding its mechanism of action.
These application notes provide detailed protocols for commonly used apoptosis assays to assess the effects of this compound treatment on cancer cell lines. The described methods include Annexin V/PI staining for the detection of early and late apoptosis, caspase activity assays to measure the activation of key executioner caspases, and the TUNEL assay to identify DNA fragmentation, a hallmark of late-stage apoptosis.[7][8][9]
This compound: Mechanism of Action and Apoptosis Induction
This compound selectively inhibits PARG with a reported IC50 of 26 nM.[2][5] This inhibition leads to the persistence of PAR chains on proteins, a state that can interfere with DNA replication and repair processes. The accumulation of PAR and PARP1 trapping at sites of DNA damage can lead to replication fork collapse and the formation of DNA double-strand breaks.[5] This level of genomic instability is a potent trigger for the intrinsic apoptotic pathway.
Data Presentation
Table 1: Summary of Expected Quantitative Data from Apoptosis Assays
| Assay Type | Parameter Measured | Expected Outcome After this compound Treatment | Typical Data Representation |
| Annexin V/PI Staining | Percentage of early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and live cells (Annexin V-/PI-).[10][11] | Dose- and time-dependent increase in the percentage of early and late apoptotic cells. | Bar graphs, scatter plots (flow cytometry data). |
| Caspase-3/7 Activity Assay | Fold increase in caspase-3/7 activity relative to untreated controls.[8][12][13] | Significant increase in caspase-3/7 activity. | Bar graphs, line graphs. |
| TUNEL Assay | Percentage of TUNEL-positive cells, indicating DNA fragmentation.[7][9][14] | Increased percentage of TUNEL-positive cells. | Bar graphs, representative microscopy images. |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[15][16][17]
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[10]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[11] For suspension cells, collect them directly.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10][11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11][18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[18]
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[8][12]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 Activity Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)[12]
-
Cell Lysis Buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with this compound as described in the Annexin V protocol. Include a positive control (e.g., staurosporine).
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells with PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[8]
-
-
Assay Procedure:
-
Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions. This typically involves diluting the substrate in an assay buffer containing DTT.[12][13]
-
Add 50 µL of the substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
-
Data Acquisition:
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[7][9][14]
Materials:
-
This compound
-
Cell line of interest grown on coverslips or in chamber slides
-
TUNEL Assay Kit
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or chamber slides.
-
Treat with this compound as previously described.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Detection and Counterstaining:
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence (for FITC-dUTP) in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.
-
Mandatory Visualization
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Caption: Experimental workflow for assessing apoptosis after this compound treatment.
References
- 1. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Genomic and biological aspects of resistance to selective poly(ADP-ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. clyte.tech [clyte.tech]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sileks.com [sileks.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. Video: The TUNEL Assay [jove.com]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
Application Notes and Protocols for Cell Cycle Analysis of PDD 00017273 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDD 00017273 is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By preventing the breakdown of poly(ADP-ribose) (PAR) chains, this compound can lead to the accumulation of PAR, resulting in replication fork stalling, DNA damage, and subsequent cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in homologous recombination repair.[1][2][3] These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of cultured cells, a critical step in understanding its mechanism of action and therapeutic potential.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific phases, preventing cancer cells from dividing. This compound, as a PARG inhibitor, disrupts the normal DNA damage response, which is intricately linked to cell cycle checkpoints.[4][5] Inhibition of PARG can lead to an accumulation of cells in the S and G2/M phases of the cell cycle, indicating the activation of DNA damage checkpoints.[6] This document offers a comprehensive guide to performing cell cycle analysis on cells treated with this compound, including detailed experimental protocols and data presentation formats.
Data Presentation
This compound Compound Information
| Property | Value | Reference |
| Target | Poly(ADP-ribose) Glycohydrolase (PARG) | [7] |
| IC₅₀ | 26 nM | [7] |
| Recommended Cellular Concentration | Up to 10 µM | [1][3] |
| Solubility | DMSO: 100 mg/mL (194.31 mM) | [7] |
| Storage | Store at -20°C | [7] |
Cell Cycle Distribution Analysis of this compound Treated Cells (Template)
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (e.g., DMSO) | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing and treating adherent cells with this compound.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Tocris, Selleck Chemicals, etc.)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 50-70% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Treatment: The following day, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using PI staining and flow cytometry.[8]
Materials:
-
This compound-treated and vehicle-treated cells (from Protocol 1)
-
Phosphate-buffered saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), cold (-20°C)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
Collect the cells in a 15 mL conical tube and add a complete medium to inactivate the trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Protocol 3: Immunofluorescence Staining for γH2AX
This protocol describes the immunofluorescence staining of γH2AX, a marker for DNA double-strand breaks, in this compound-treated cells.[9][10][11][12]
Materials:
-
Cells grown on coverslips in a multi-well plate and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Millipore, Cell Signaling Technology)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in the blocking solution according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus to assess the level of DNA damage.
-
Mandatory Visualizations
Signaling Pathway of PARG Inhibition by this compound
References
- 1. DePARylation is critical for S phase progression and cell survival [elifesciences.org]
- 2. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DePARylation is critical for S phase progression and cell survival [elifesciences.org]
- 4. Frontiers | Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy [frontiersin.org]
- 5. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PDD 00017273 solubility and stability issues in media.
Welcome to the Technical Support Center for PDD 00017273. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of the potent and selective Poly(ADP-ribose) Glycohydrolase (PARG) inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimentation.
I. Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media
Question: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this?
Answer: This is a common challenge with hydrophobic compounds like this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution can cause the compound to "crash out" or precipitate.
Troubleshooting Steps:
-
Optimize Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium.
-
Action: Try lowering the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Modify Dilution Technique: Rapidly adding the concentrated DMSO stock to the medium can induce precipitation.
-
Action: Employ a stepwise dilution method. First, create an intermediate dilution of the this compound stock in DMSO. Then, add this intermediate dilution to your pre-warmed (37°C) media while gently vortexing. This gradual change in solvent environment can help maintain solubility.
-
-
Control DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations can be cytotoxic and may not prevent precipitation.
-
Action: Aim for a final DMSO concentration of less than 0.5%, with an ideal target of less than 0.1% in your final experimental setup. This may necessitate preparing a more dilute initial stock solution in DMSO.
-
-
Temperature Matters: The temperature of the medium can affect solubility.
-
Action: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Issue 2: Inconsistent or Lack of Biological Activity in Cell-Based Assays
Question: I am not observing the expected biological effect of this compound in my cell-based assays, or the results are highly variable. What could be the cause?
Answer: Inconsistent results can often be traced back to issues with the compound's solubility and stability in the cell culture medium over the duration of the experiment.
Troubleshooting Steps:
-
Visual Inspection for Precipitation: Even if not immediately apparent, the compound may be precipitating over time in the incubator.
-
Action: Carefully inspect the wells of your culture plates under a microscope for any signs of crystalline precipitate after adding the inhibitor and at various time points during the experiment.
-
-
Assess Compound Stability: this compound may not be stable in your cell culture medium at 37°C for the entire duration of your assay.
-
Action: It is highly recommended to perform a stability study of this compound in your specific cell culture medium (with and without serum) over a time course that matches your experiment (e.g., 0, 2, 8, 24, 48 hours). Refer to the Experimental Protocols section for a detailed method on how to assess stability using HPLC-MS.
-
-
Consider Non-Specific Binding: Hydrophobic compounds can bind to plasticware, such as cell culture plates and pipette tips, reducing the effective concentration available to the cells.
-
Action: Consider using low-protein-binding plates and pipette tips. Including a control group without cells can help assess the extent of non-specific binding.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is reported to be insoluble in water and ethanol.[2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO. For example, a 10 mM stock solution can be prepared. Before use, ensure the compound is fully dissolved. Gentle warming to 37°C and brief sonication can aid dissolution.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Powder: Store at -20°C for long-term storage.
-
DMSO Stock Solution: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[1][2][4] PARG is a key enzyme in the DNA damage response pathway, responsible for degrading poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. Inhibition of PARG leads to the accumulation of PAR chains, which can result in replication fork stalling, DNA damage, and ultimately cell death, particularly in cancer cells with existing DNA repair deficiencies.
III. Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 514.62 g/mol | [1][2][3] |
| Molecular Formula | C₂₃H₂₆N₆O₄S₂ | [1][3] |
| CAS Number | 1945950-21-9 | [3] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [3] |
| In Solvent (DMSO) | -80°C | 1 year | [2] |
| In Solvent (DMSO) | -20°C | 1 month | [2] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve the compound. Gentle warming (37°C) or brief sonication can be used to aid dissolution. Visually inspect to ensure the solution is clear and free of particulates.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM). This can facilitate more accurate serial dilutions into your final medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
While gently vortexing the medium, add the required volume of the this compound stock (or intermediate dilution) to achieve the desired final concentration.
-
Ensure the final concentration of DMSO is below 0.5% (ideally <0.1%) to avoid cytotoxicity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions using HPLC-MS.
-
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Multi-well plates (e.g., 24-well)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard
-
HPLC-MS system with a C18 column
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium (with and without serum) at the desired final concentration (e.g., 10 µM).
-
Add 1 mL of the working solution to triplicate wells of a multi-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after preparation.
-
To each aliquot, add 2 volumes of cold acetonitrile containing an internal standard (e.g., 200 µL) to precipitate proteins and extract the compound.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point relative to the 0-hour sample.
-
V. Mandatory Visualizations
Caption: Signaling pathway of PARG in DNA damage response and the effect of this compound.
Caption: Recommended workflow for preparing and using this compound in cell-based assays.
References
Troubleshooting PDD 00017273 cytotoxicity in sensitive cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PDD 00017273, specifically regarding its cytotoxicity in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), with an IC50 of 26 nM.[1][2][3] PARG is a key enzyme in the DNA damage response (DDR) pathway, responsible for degrading poly(ADP-ribose) (PAR) chains synthesized by Poly(ADP-ribose) Polymerases (PARPs). Inhibition of PARG by this compound leads to the accumulation of PAR chains on proteins involved in DNA repair. This accumulation stalls replication forks and induces DNA double-strand breaks. In cells with competent homologous recombination (HR) repair, this damage can be resolved. However, in cancer cells with deficiencies in HR repair (e.g., BRCA1/2 mutations), the accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Yes, particularly in cell lines with deficiencies in the homologous recombination (HR) DNA repair pathway. This compound has been shown to reduce the viability of cells depleted of BRCA1, BRCA2, PALB2, FAM175A, and BARD1. However, it is reported to be non-cytotoxic in some cell lines, such as HeLa, at concentrations up to 30 μM. Therefore, the cytotoxic effect is cell-line dependent.
Q3: Why am I observing high cytotoxicity in a cell line that is not known to be HR-deficient?
A3: There are several potential reasons for unexpected cytotoxicity:
-
Undiagnosed HR Pathway Defects: The cell line may have uncharacterized mutations or epigenetic silencing of genes in the HR pathway, making it sensitive to PARG inhibition.
-
High Replication Stress: Cancer cells often exhibit high levels of replication stress. PARG inhibition can exacerbate this stress, leading to cytotoxicity even in HR-proficient cells.
-
Off-Target Effects: Although this compound is highly selective for PARG, off-target effects at high concentrations cannot be entirely ruled out.
-
Experimental Conditions: Factors such as high cell density, solvent toxicity, or prolonged exposure times can contribute to non-specific cytotoxicity.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The recommended concentration for cellular use is up to 10 µM, or 10 times the cellular IC50, depending on the cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses common issues encountered when observing unexpected or inconsistent cytotoxicity with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity in all tested cell lines, including resistant controls. | Compound Concentration Error: Incorrect calculation of dilutions or error in stock concentration. | Verify the calculations for all dilutions. Prepare a fresh serial dilution from a new aliquot of the stock solution. Confirm the stock concentration if possible. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration is consistent across all wells and is at a level known to be non-toxic to your cell lines (typically ≤ 0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Contamination: Mycoplasma or other microbial contamination in cell cultures can affect cellular health and response to treatment. | Regularly test cell cultures for mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. | |
| Compound Instability: The compound may be unstable in the culture medium over the course of the experiment. | Assess the stability of this compound in your specific culture medium over the experimental duration. | |
| Inconsistent results between experiments. | Cell Passage Number Variability: Using cells with a high or inconsistent passage number can lead to phenotypic and genotypic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent Inconsistency: Variations in media, serum, or other reagents can affect cell growth and drug sensitivity. | Use the same lot of media, serum, and other critical reagents for a set of experiments. Maintain detailed records of lot numbers. | |
| Protocol Deviations: Minor variations in incubation times, cell seeding densities, or other protocol steps. | Adhere strictly to the established protocol. Use master mixes for reagents where possible to minimize pipetting variability. | |
| High variability between replicate wells. | Inaccurate Pipetting: Inconsistent volumes of cells or compound solution. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well. | Ensure the cell suspension is thoroughly mixed before and during plating. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. | To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. | |
| No cytotoxicity observed in a known sensitive cell line. | Cell Line Resistance: The cell line may have developed resistance to the compound. | Verify the identity of the cell line (e.g., by STR profiling). Use a fresh, early-passage aliquot of the cell line. |
| Incorrect Dosage: The concentrations used may be too low to induce a cytotoxic effect. | Perform a wide-range dose-response experiment to determine the IC50 for your specific cell line. | |
| Sub-optimal Assay Conditions: The chosen assay may not be sensitive enough, or the incubation time may be too short. | Optimize the cell seeding density and incubation time. Consider using a more sensitive cytotoxicity assay. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| ZR-75-1 | Breast Cancer | Wild-Type | 0.2 | [1][2] |
| MDA-MB-436 | Breast Cancer | Mutant | 0.8 | [1][2] |
| HCC1937 | Breast Cancer | Mutant | >10 | [1][2] |
Note: The sensitivity to this compound can be influenced by factors other than BRCA status alone.
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Adjust the cell concentration to the desired seeding density (empirically determine the optimal density for each cell line to ensure logarithmic growth throughout the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the appropriate wells.
-
Include vehicle-only (e.g., 0.5% DMSO in medium) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of PARG Inhibition
Caption: Signaling pathway of this compound-mediated PARG inhibition.
Experimental Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
PDD 00017273 not showing an effect in my cell line.
This technical support guide is designed for researchers, scientists, and drug development professionals who are using the PARG inhibitor PDD 00017273 and not observing the expected effects in their cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its expected cellular effects?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the metabolism of poly(ADP-ribose) (PAR).[1][2][3] PARG is responsible for degrading PAR chains, which are synthesized by Poly(ADP-ribose) Polymerases (PARPs) in response to DNA damage.
Mechanism of Action:
By inhibiting PARG, this compound prevents the breakdown of PAR chains.[4] This leads to an accumulation of PAR at sites of DNA damage, a phenomenon that can be measured to confirm target engagement.[4] The sustained PAR signal can stall DNA replication forks and induce DNA double-strand breaks, which require homologous recombination (HR) for repair.[1]
Expected Cellular Effects:
-
Increased PAR levels: Treatment with this compound is expected to increase or maintain PAR chains in cells, especially after the induction of DNA damage.[3][5]
-
Induction of DNA Damage: The compound can lead to an increase in markers of DNA double-strand breaks, such as phosphorylated H2AX (γH2AX).[1][5]
-
Reduced Cell Viability: this compound has been shown to reduce the viability and clonogenic growth of cancer cells, particularly those with deficiencies in DNA damage response pathways (e.g., BRCA1, BRCA2 mutations).[1]
Q2: I am not observing the expected phenotype (e.g., decreased viability) after treating my cell line with this compound. What are the potential reasons?
A lack of an observable effect can stem from several factors related to the compound, the cell line, or the experimental setup. A systematic troubleshooting approach is crucial to identify the root cause.
Potential Causes for Lack of Effect:
-
Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO.[2][5] Ensure the compound is fully dissolved and that the final DMSO concentration in your cell culture medium is not toxic to your cells (typically <0.5%). Moisture-absorbing DMSO can reduce solubility.[2]
-
Stability: Improper storage may lead to compound degradation. Store the stock solution at -20°C.
-
Concentration: The effective concentration can vary significantly between cell lines.[6] A full dose-response curve is necessary to determine the optimal concentration for your specific cell line.
-
-
Cell Line-Specific Characteristics:
-
Target Expression: Confirm that your cell line expresses sufficient levels of PARG.
-
Resistance Mechanisms: Your cell line may have intrinsic or acquired resistance. For example, a study on human colorectal cancer cells (HCT116) showed that a specific mutation in the PARG gene (Glu352Gln) conferred resistance to this compound.[7][8]
-
Cell Health and Confluence: Ensure cells are healthy, within a low passage number, and at an appropriate confluence, as these factors can influence experimental outcomes.[9]
-
-
Experimental Protocol and Assay Design:
-
Incubation Time: The duration of treatment may be insufficient. For viability assays, incubation times of 72 hours or longer are often used.[1]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effect. For example, bioluminescent assays like CellTiter-Glo are generally more sensitive than colorimetric or fluorescent assays for detecting small changes in cell numbers.[10]
-
Choice of Microplate: For luminescence-based assays, use solid white plates to maximize signal and prevent crosstalk between wells. For fluorescence assays, black plates are preferred to reduce background.[10][11]
-
DNA Damage Induction: The effect of PARG inhibition is often more pronounced in the presence of a DNA damaging agent (e.g., MMS or H₂O₂).[4][5][12] Consider co-treatment to potentiate the effect.
-
Troubleshooting Guides and Protocols
Troubleshooting Workflow
If you are not observing an effect, follow this workflow to diagnose the issue.
Caption: A step-by-step decision tree for troubleshooting the lack of effect of this compound.
Experimental Protocols
1. General Cell Viability Assay Protocol
This protocol is adapted from a method used for HeLa cells and can be optimized for your cell line.[1]
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density. Allow cells to adhere for 16-24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 8-point dose response from 0.01 to 30 µM) and add it to the cells.[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Cell Fixation: Add 3.7% formaldehyde (B43269) in PBS to each well and fix for 20 minutes at room temperature.
-
Staining: Rinse wells twice with PBS and then stain with a nuclear stain like Hoechst 33342 (1:2000 in PBS) for 1 hour in the dark.[1]
-
Imaging and Analysis: Use a high-content imager to count the number of nuclei per well. Normalize the cell count in treated wells to the vehicle control wells.
2. Protocol to Confirm PARG Inhibition (Target Engagement)
This protocol is designed to measure the accumulation of PAR chains, confirming that this compound is inhibiting its target in your cells.[4][12]
-
Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat the cells with your desired concentration of this compound (e.g., 1 µM) and a vehicle control for 1-2 hours.
-
Induce DNA Damage (Optional but Recommended): To amplify the signal, induce DNA damage by adding a reagent like H₂O₂ (e.g., 500 µM) or MMS for the last 10-15 minutes of incubation.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease inhibitors and a PARP inhibitor (to prevent PAR degradation during lysis).
-
PAR Level Detection: Quantify PAR levels in the cell lysates. This can be done via:
-
Western Blot: Use an anti-PAR antibody to detect PARylated proteins.
-
ELISA: Use a commercially available PAR-detection ELISA kit for a more quantitative readout.[12]
-
-
Analysis: Compare the PAR levels in this compound-treated cells to the vehicle-treated cells. A significant increase in PAR indicates successful PARG inhibition.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target / Cell Line | Assay Type | IC₅₀ / EC₅₀ Value | Reference |
|---|---|---|---|
| PARG (Enzyme) | Cell-free assay | 26 nM | [1][2][3] |
| HeLa (MMS-induced) | PAR chain persistence | 37 nM | [5] |
| ZR-75-1 (BRCA WT) | Clonogenic Growth | 0.2 µM | [5] |
| MDA-MB-436 (BRCA1 mutant) | Clonogenic Growth | 0.8 µM | [5] |
| HCC1937 | Clonogenic Growth | >10 µM | [5] |
| HCT116 (CRC) | WST-8 Assay (72h) | 43.7 µM | [7] |
| HCT116RPDD (Resistant) | WST-8 Assay (72h) | >100 µM |[7] |
Table 2: Troubleshooting Checklist
| Category | Checkpoint | Recommendation |
|---|---|---|
| Compound | Solubility | Prepare fresh stock in 100% DMSO. Check for precipitation in media. |
| Concentration | Perform a wide dose-response curve (e.g., 10 nM to 100 µM). | |
| Cell Line | Health | Use cells with low passage number; check for mycoplasma contamination. |
| Target Expression | Confirm PARG expression via Western Blot or qPCR. | |
| Protocol | Incubation Time | For viability, try extending the incubation to 96 hours or longer. |
| Positive Control | Use a cell line known to be sensitive (e.g., ZR-75-1).[1][5] | |
| Target Engagement | Perform a PAR accumulation assay. | |
| Assay | Detection Method | Ensure the assay is sensitive enough for your expected effect size. |
| | Plate Choice | Use solid white plates for luminescence, black plates for fluorescence.[10] |
Signaling Pathway and Workflow Diagrams
Caption: The role of PARP and PARG in the DNA damage response and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effect of this compound on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 7. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic and biological aspects of resistance to selective poly(ADP-ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Off-target effects of PDD 00017273 in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PARG inhibitor PDD 00017273 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), with an IC50 of 26 nM.[1][2][3] PARG is a key enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains, a post-translational modification primarily synthesized by Poly(ADP-ribose) Polymerases (PARPs) in response to DNA damage. By inhibiting PARG, this compound leads to the accumulation of PAR chains, which in turn stalls replication forks and induces DNA damage that requires homologous recombination (HR) for repair.[1] This mechanism can lead to selective killing of cancer cells with deficiencies in DNA damage response pathways.
Q2: What is the recommended concentration range for using this compound in cellular assays?
The recommended concentration for cellular use is up to 10 µM, or approximately 10 times the cellular IC50, depending on the specific cell line and assay.[4] For example, in MCF7 cells, a concentration of 0.3 µM has been shown to inhibit the degradation of PAR polymers.[1] However, the effective concentration can vary significantly between cell lines; for instance, the IC50 for clonogenic growth reduction is 0.2 µM in ZR-75-1 cells, 0.8 µM in MDA-MB-436 cells, and >10 µM in HCC1937 cells.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cell-permeable?
Yes, this compound is a cell-permeable compound.[6]
Q4: What are the known off-target effects of this compound?
This compound exhibits high selectivity for PARG. It has shown over 350-fold selectivity for PARG compared to a panel of other ion channels, enzymes, and receptors, including PARP1 and ARH3.[2][6] However, off-target activity has not been completely ruled out, as it was tested on a relatively small panel of 33 receptors and enzymes at a concentration of 10 µM.[4] The following table summarizes the available off-target screening data.
Data Presentation: Off-Target Selectivity Profile
Table 1: Off-Target Screening of this compound at 10 µM
| Target Class | Target | % Inhibition at 10 µM |
| Enzymes | Acetyl Cholinesterase | -1% |
| Cyclooxygenase COX-2 | -2% | |
| Phosphodiesterase PDE4 | 17% | |
| Receptors | Adenosine A1 | -10% |
| Adrenergic α1 | 1% | |
| Adrenergic α2 | -10% | |
| Adrenergic β1 | -16% | |
| Benzodiazepine (central) | 1% | |
| Cannabinoid CB1 | -2% | |
| Dopamine D1 | 8% | |
| Dopamine D2 | -2% | |
| GABA A (non-benzodiazepine site) | -8% | |
| Glutamate (NMDA) | 4% | |
| Histamine H1 | -6% | |
| Imidazoline I2 (central) | -18% | |
| Muscarinic M2 | -1% | |
| Muscarinic M3 | 3% | |
| Nicotinic Acetylcholine | 3% | |
| Nicotinic Acetylcholine α1 | -3% | |
| Opiate µ (OP3/MOP) | -6% | |
| Phorbol Ester | -11% | |
| Prostanoid EP4 | 11% | |
| Serotonin (5-Hydroxytryptamine) 5-HT2B | 4% | |
| Sigma σ1 | 15% | |
| Ion Channels | Calcium Channel (L-type) | -2% |
| Potassium Channel (KATP) | 5% | |
| Potassium Channel (hERG) | 12% | |
| Sodium Channel (site 2) | 6% | |
| Transporters | Norepinephrine (NET) | 20% |
| Other | Rolipram | 16% |
Data sourced from the Chemical Probes Portal.
Troubleshooting Guides
Problem 1: I am not observing the expected potency or cellular effect with this compound.
-
Possible Cause 1: Cell Line Specificity. The sensitivity to this compound can vary significantly between different cell lines.[4] Factors such as the status of DNA damage repair pathways (e.g., BRCA1, BRCA2, PALB2) can influence the cellular response.[1]
-
Solution: We recommend testing a panel of cell lines with known DNA repair proficiencies to establish a positive control for sensitivity. Perform a dose-response experiment to determine the IC50 in your specific cell line.
-
-
Possible Cause 2: Compound Stability and Handling. this compound has high intrinsic clearance in human liver microsomes, suggesting it may have limited stability under certain in vitro conditions.[4]
-
Solution: Prepare fresh stock solutions of this compound in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. Ensure proper storage of the compound at -20°C.
-
-
Possible Cause 3: Development of Resistance. Prolonged exposure of cancer cells to this compound can lead to the development of resistance. For example, HCT116 cells have been shown to acquire resistance through mutations in PARG and downregulation of PARP1.[7]
-
Solution: If you are performing long-term experiments, be aware of the potential for resistance. Consider using the compound in combination with other agents or in pulsed-treatment regimens.
-
Problem 2: I am observing unexpected cytotoxicity at low concentrations of this compound.
-
Possible Cause 1: Off-Target Effects. Although this compound is highly selective, off-target effects cannot be entirely ruled out, especially at higher concentrations.[4] Some minor activity against targets like Norepinephrine Transporter (NET) and Phosphodiesterase PDE4 was observed at 10 µM.
-
Solution: Carefully review the off-target panel data (Table 1) to assess if any of the weakly inhibited targets could be relevant to your cellular model. If possible, use a structurally unrelated PARG inhibitor as a control to confirm that the observed phenotype is due to PARG inhibition.
-
-
Possible Cause 2: Synthetic Lethality. The cytotoxicity of this compound is often context-dependent and relies on synthetic lethal interactions with existing cellular deficiencies, such as defects in homologous recombination. Your cell line may have an uncharacterized vulnerability that makes it particularly sensitive to PARG inhibition.
-
Solution: Characterize the DNA damage repair pathway status of your cell line. The observed cytotoxicity could be a valid and interesting biological finding.
-
Problem 3: My experimental results are inconsistent or have high variability.
-
Possible Cause 1: Assay Conditions. The outcome of cellular assays with this compound can be sensitive to experimental conditions, such as the level of endogenous DNA damage in your cell culture.
-
Solution: Standardize your cell culture conditions, including passage number, seeding density, and media composition. For assays measuring DNA damage, it may be necessary to co-treat with a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) to induce a robust and reproducible signal.[5]
-
-
Possible Cause 2: Reagent Quality. The quality and concentration of antibodies and other reagents used in downstream assays (e.g., immunofluorescence, western blotting) are critical for obtaining reliable results.
-
Solution: Validate all antibodies and reagents before conducting your experiments. Follow the detailed experimental protocols provided below.
-
Experimental Protocols
1. WST-8 Cytotoxicity Assay
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Immunofluorescence Staining for γH2AX (a marker of DNA double-strand breaks)
This protocol is for visualizing and quantifying DNA damage induced by this compound treatment.
-
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound
-
Optional: DNA damaging agent (e.g., MMS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound (and optionally a DNA damaging agent) for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.
-
Visualizations
Caption: PARP/PARG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a WST-8 cytotoxicity assay.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 2. academic.oup.com [academic.oup.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 7. Genomic and biological aspects of resistance to selective poly(ADP-ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is PDD 00017273 not suitable for in vivo studies?
Frequently Asked Questions (FAQs)
Q1: Why is the PARG inhibitor PDD 00017273 considered unsuitable for in vivo studies?
While being a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG) in cellular assays, this compound is generally not recommended for in vivo applications due to its poor metabolic stability.[1] Specifically, the compound exhibits high intrinsic clearance in human liver microsomes (HLM).[1]
This rapid metabolism suggests that the compound would be quickly cleared from circulation in vivo, making it difficult to achieve and maintain a therapeutically relevant concentration at the target site. It is important to note that there is some conflicting information, with at least one source suggesting its suitability for in vivo studies; however, expert opinion on platforms such as the Chemical Probes Portal strongly advises against it based on its pharmacokinetic profile.[1]
Troubleshooting Guide
Issue: Conflicting Data on In Vivo Suitability
Researchers may encounter conflicting information regarding the suitability of this compound for animal studies. This guide provides a framework for making an informed decision.
Logical Troubleshooting Flow
References
Technical Support Center: PDD00031704 Inactive Control Compound
A Note on PDD 00017273: Initial query referenced this compound as an inactive control. It is critical for experimental accuracy to clarify that This compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG) , with a reported IC50 of 26 nM.[1][2] For robust experimental design, a true inactive control should be used to account for off-target or vehicle effects. This guide focuses on the validated inactive control compound, PDD00031704 .
PDD00031704 is a close structural analog of the PARG inhibitor this compound, designed to be biochemically inert against PARG.[3][4] It serves as an ideal negative control in experiments investigating the effects of PARG inhibition, allowing researchers to distinguish on-target effects of this compound from other variables.
Frequently Asked Questions (FAQs)
Q1: What is PDD00031704 and why should I use it?
A1: PDD00031704 is the recommended inactive control compound for experiments involving the PARG inhibitor this compound.[3][4] As a close structural analog, it helps to ensure that the observed cellular or biochemical effects are due to the specific inhibition of PARG by this compound and not due to the chemical scaffold, solvent, or other off-target interactions.
Q2: How is PDD00031704's inactivity confirmed?
A2: PDD00031704 has been tested in biochemical assays and demonstrated minimal to no inhibition of PARG activity, even at high concentrations (IC50 > 100 μM).[3][4] This contrasts sharply with the potent inhibition observed with this compound (IC50 = 26 nM).[1][2]
Q3: At what concentration should I use PDD00031704?
A3: PDD00031704 should be used at the same concentration(s) as its active counterpart, this compound, in your experiments. This ensures a direct and accurate comparison, effectively isolating the impact of PARG inhibition.
Q4: What is the solubility and how should I prepare stock solutions?
A4: Like its active analog, PDD00031704 is soluble in DMSO. For detailed solubility information, refer to the supplier's technical data sheet. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer. To avoid precipitation, do not dilute the DMSO stock more than 1:1000 directly into aqueous solutions.
Q5: Can I use PDD00031704 in both in vitro and in vivo experiments?
A5: PDD00031704 is primarily designed and validated for in vitro (biochemical and cell-based) assays as a negative control for this compound.[3] The active compound, this compound, has shown poor metabolic stability, making it unsuitable for in vivo studies.[5] Consequently, the utility of PDD00031704 for in vivo control experiments is limited.
Data Presentation
Table 1: Comparative Activity of this compound and PDD00031704
| Compound | Target | Biochemical IC50 | Notes |
| This compound | PARG | 26 nM[1][2] | Potent, selective inhibitor. Use for on-target effect studies. |
| PDD00031704 | PARG | > 100 µM[3][4] | Inactive analog. Use as a negative control. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected activity observed with PDD00031704 control. | 1. Compound degradation or contamination. 2. High concentration leading to non-specific effects. 3. Off-target effects of the chemical scaffold in your specific model. | 1. Use a fresh aliquot of the compound. Confirm the purity via analytical methods if possible. 2. Perform a dose-response curve to ensure the observed effect is not due to general toxicity at high concentrations. 3. While designed to be inactive, no compound is entirely inert. If the effect mimics the active compound, consider a structurally unrelated PARG inhibitor and control pair. |
| Precipitation of the compound in media. | 1. Poor solubility in aqueous solutions. 2. Exceeding the final recommended DMSO concentration. | 1. Ensure the final DMSO concentration in your assay is typically ≤ 0.1%. 2. Prepare intermediate dilutions in media or buffer before adding to the final culture or assay well. 3. Visually inspect solutions for precipitation before use. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation. 2. Freeze-thaw cycles of the stock solution. | 1. Prepare a large batch of the stock solution, aliquot into single-use vials, and store at -20°C or -80°C. 2. Avoid repeated freeze-thaw cycles to maintain compound integrity. |
Experimental Protocols
Protocol 1: Validating On-Target PARP1/2-PARG Signaling in Response to DNA Damage
This experiment uses PDD00031704 to confirm that the accumulation of Poly(ADP-ribose) (PAR) chains following DNA damage is specifically due to PARG inhibition by this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7 or HeLa) at a suitable density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and PDD00031704. Pre-treat cells with the compounds or vehicle (DMSO) for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS) at a final concentration of 0.5 mM, to all wells except for the untreated controls. Incubate for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
-
Immunofluorescence Staining: Block with 5% BSA and then incubate with a primary antibody against PAR. Subsequently, use a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify the nuclear PAR fluorescence intensity.
Expected Outcome: Cells treated with this compound will show a significant, dose-dependent increase in PAR levels after MMS treatment. In contrast, cells treated with the inactive control PDD00031704 or vehicle will exhibit basal PAR levels, similar to the MMS-only treated cells, confirming the effect is due to PARG inhibition.
Mandatory Visualizations
Caption: Signaling pathway of PARP/PARG in DNA damage response and points of intervention.
Caption: Experimental workflow for validating on-target PARG inhibition.
References
Preventing PDD 00017273 precipitation in culture media.
Welcome to the technical support center for the PARG inhibitor, PDD 00017273. This resource is designed for researchers, scientists, and drug development professionals, providing targeted guidance to ensure the successful use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in cell culture media.
Troubleshooting Guide: Preventing Precipitation
Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.[1] The following guide addresses specific issues you may encounter with this compound.
Q1: Why is my this compound precipitating immediately after I add it to the culture medium?
Answer: Immediate precipitation, often called "crashing out," typically occurs when a compound dissolved in a solvent like DMSO is rapidly diluted into an aqueous solution (culture medium) where it is less soluble.[2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of the compound in your specific culture medium.[2] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes the compound to rapidly leave the solvent and precipitate.[2] | Utilize a serial dilution method in pre-warmed (37°C) culture media.[1][2] Add the compound stock dropwise while gently mixing the media. |
| Low Media Temperature | Adding the compound to cold media can significantly decrease its solubility. | Always use culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[2] |
| High DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, a high final concentration in the media does not guarantee solubility upon dilution and can be toxic to cells.[2] | Keep the final DMSO concentration in the culture well below 0.5%, and ideally at or below 0.1%.[2][3] This may require preparing a more dilute stock solution. |
Q2: I observed a precipitate in my culture plates after a few hours or days in the incubator. What is the cause?
Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions with media components.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator is designed to maintain the pH of bicarbonate-buffered media. However, fluctuations can alter the pH, affecting the solubility of pH-sensitive compounds.[1] | Ensure your media is properly buffered for the CO2 concentration of your incubator. Check the incubator's CO2 sensor for accuracy. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins (especially in serum) over time, forming insoluble complexes.[1][4][5] | Test the compound's stability in your specific culture medium over the intended duration of the experiment. If precipitation occurs, consider trying a different basal media formulation. |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, pushing its concentration beyond its solubility limit.[2][4][6] | Ensure the incubator has proper humidification. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[4][6] | Minimize the time culture vessels are outside the incubator. For frequent observation, use a microscope equipped with an integrated environmental chamber. |
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its mechanism of action?
Answer: this compound is a potent and selective cell-permeable inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), with an IC50 of 26 nM.[7][8][9] PARG is a key enzyme in the DNA damage response pathway responsible for hydrolyzing poly(ADP-ribose) (PAR) chains from proteins. By inhibiting PARG, this compound causes the accumulation of PAR chains, which can lead to replication fork stalling, DNA damage, and selective killing of cancer cells, particularly those with deficiencies in DNA damage repair pathways.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
PDD 00017273 dose-response curve variability.
Technical Support Center: PDD 00017273
This technical support center provides troubleshooting guidance and frequently asked questions regarding dose-response curve variability observed during experiments with the hypothetical compound this compound. The principles and methodologies described here are broadly applicable to in vitro pharmacology experiments.
Troubleshooting Guide
Question: We are observing significant variability in our IC50 values for this compound between experimental runs. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in IC50 values can arise from multiple sources, spanning biological, technical, and data analysis aspects of the experiment. Below is a step-by-step guide to help you identify the potential source of the issue.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the source of variability in your dose-response experiments.
Unexpected phenotypes observed with PDD 00017273 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes with PDD 00017273 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the metabolism of poly(ADP-ribose) (PAR).[1][2][3] PARG is responsible for degrading PAR chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. By inhibiting PARG, this compound leads to the persistence of PAR chains at sites of DNA damage.[4]
Q2: What are the expected cellular phenotypes following this compound treatment?
The expected phenotypes of this compound treatment are associated with the inhibition of DNA repair. These include:
-
Inhibition of PAR polymer degradation: this compound treatment leads to the accumulation of PAR chains in cells, especially after DNA damage.[1]
-
Replication fork stalling and DNA damage: The persistence of PAR chains can stall DNA replication forks, leading to the accumulation of DNA double-strand breaks.[1][4] This can be observed by an increase in markers like phosphorylated H2AX (γH2AX).[1][5]
-
Synthetic lethality in DNA damage response-deficient cells: this compound is particularly effective at killing cancer cells with deficiencies in homologous recombination (HR) repair, such as those with mutations in BRCA1, BRCA2, PALB2, FAM175A, and BARD1.[1]
Q3: What is the recommended concentration range for cellular assays?
The recommended concentration for cellular use is up to 10 µM, or 10 times the cellular IC50, depending on the cell line.[6] However, the optimal concentration should be determined empirically for each cell line and experimental setup.
Troubleshooting Unexpected Phenotypes
This section addresses unexpected experimental outcomes that may be observed during this compound treatment.
Issue 1: Reduced or No Cytotoxicity in Cancer Cell Lines
Possible Cause 1: Acquired Resistance
Prolonged exposure to this compound can lead to acquired resistance in cancer cells.[7] Studies in human colorectal cancer cells (HCT116) have shown that resistance can develop through specific mutations in the PARG and PARP1 genes.[7][8][9]
Troubleshooting Steps:
-
Sequence PARG and PARP1 genes: In resistant cell populations, perform sequencing to identify potential mutations that could alter drug binding or protein function. A known resistance-conferring mutation in PARG is Glu352Gln.[7][8][9]
-
Assess PARP1 protein levels: Western blotting can be used to determine if PARP1 protein expression is downregulated in the resistant cells, as this has been observed in this compound-resistant HCT116 cells.[7][8][9]
-
Test for cross-resistance: Evaluate the sensitivity of resistant cells to other PARG inhibitors, such as COH34. A lack of cross-resistance may suggest a specific mechanism of resistance to this compound.[7][8][9]
Workflow for Investigating Acquired Resistance
Caption: Workflow for investigating acquired resistance to this compound.
Issue 2: Unexpected Pro-differentiation Effects
Possible Cause: Off-target effects or context-dependent activity
In non-cancer cell types, this compound may exhibit unexpected biological activities. For instance, in preosteoblastic MC3T3-E1 cells, this compound has been shown to accelerate osteoblast differentiation.[10] This highlights that the cellular context is critical in determining the outcome of PARG inhibition.
Troubleshooting Steps:
-
Characterize the cellular context: Thoroughly characterize the expression of key DNA repair proteins and signaling pathways in your experimental model to understand the context-dependent effects of this compound.
-
Evaluate differentiation markers: If a pro-differentiation phenotype is suspected, assess relevant markers for that cell type (e.g., alkaline phosphatase activity and matrix mineralization for osteoblasts).[10]
-
Consider off-target effects: While this compound is highly selective for PARG over PARP1 and ARH3, off-target activities at higher concentrations cannot be entirely ruled out.[2][4][6] A broad-spectrum kinase inhibitor panel could be used to investigate potential off-target effects if unexpected signaling pathway activation is observed.
Signaling Pathway: DNA Damage Response and PARG Inhibition
Caption: Simplified signaling pathway of PARG inhibition by this compound.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (PARG enzyme) | 26 nM | Enzyme assay | [1][2][5] |
| KD (PARG) | 1.45 nM | - | [1] |
| IC50 (HeLa cells, PAR chain persistence) | 37 nM | Cellular assay | [5] |
| IC50 (ZR-75-1 cells, clonogenic growth) | 0.2 µM | Clonogenic assay | [5] |
| IC50 (MDA-MB-436 cells, clonogenic growth) | 0.8 µM | Clonogenic assay | [5] |
| IC50 (HCC1937 cells, clonogenic growth) | >10 µM | Clonogenic assay | [5] |
| EC50 (HCT116 parental cells) | 43.7 ± 13.0 µM | WST-8 assay (72h) | [7] |
| EC50 (HCT116 PDD-resistant cells) | >100 µM | WST-8 assay (72h) | [7] |
| EC50 (HCT116 parental cells) | 60.0 ± 17.6 µM | Colony formation (10 days) | [7] |
Key Experimental Protocols
Cell Viability (WST-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in a 6-well plate.
-
Drug Treatment: Treat cells with this compound or vehicle control and incubate for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh drug-containing medium.
-
Colony Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Experimental Workflow: Cell Viability and Colony Formation Assays
Caption: Workflow for assessing cell viability and long-term survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 7. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic and biological aspects of resistance to selective poly(ADP-ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of PDD 00017273 and Olaparib: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two notable anti-cancer agents, PDD 00017273 and Olaparib. While both compounds target the DNA damage response (DDR), they do so through distinct mechanisms, offering different therapeutic strategies. This document summarizes their performance based on available experimental data, details the methodologies of key assays, and visualizes their signaling pathways and experimental workflows.
Introduction to the Compounds
Olaparib , a well-established PARP (Poly (ADP-ribose) polymerase) inhibitor, has gained regulatory approval for the treatment of various cancers, particularly those with mutations in the BRCA1 or BRCA2 genes.[1] Its mechanism of action is rooted in the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair leads to cell death.
This compound , a potent and selective inhibitor of PARG (Poly (ADP-ribose) glycohydrolase), represents a newer investigational agent. Unlike PARP inhibitors that block the synthesis of poly (ADP-ribose) (PAR) chains, this compound prevents their degradation. This leads to an accumulation of PAR chains, which also disrupts DNA repair processes and can induce cancer cell death.
Mechanism of Action
Olaparib and this compound exploit vulnerabilities in the DNA damage response, albeit from opposite ends of the PAR signaling pathway.
Olaparib's efficacy is most pronounced in tumors with deficient homologous recombination repair (HRR). By inhibiting PARP, Olaparib prevents the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into toxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells with specific DNA repair defects is known as synthetic lethality.
This compound , on the other hand, inhibits PARG, the enzyme responsible for hydrolyzing PAR chains from proteins. This leads to the persistent PARylation of proteins involved in DNA repair, which can stall the repair process and lead to the accumulation of DNA damage. The sustained presence of PAR chains can also interfere with chromatin structure and replication fork progression, ultimately triggering cell death.
Signaling Pathway Diagrams
References
Validating PDD 00017273 On-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PDD 00017273 with alternative compounds for validating on-target activity in cellular assays. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the signaling pathway and experimental workflows.
Introduction to this compound and the PARP/PARG Axis
This compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[1][2][3][4] In the intricate process of DNA damage repair, Poly(ADP-ribose) polymerases (PARPs) synthesize chains of poly(ADP-ribose) (PAR) at sites of DNA damage. These PAR chains recruit DNA repair proteins. PARG is the primary enzyme responsible for hydrolyzing these PAR chains, allowing the repair process to complete and reset.
By inhibiting PARG, this compound leads to the accumulation of PAR chains, which in turn traps DNA repair proteins and stalls replication forks, ultimately inducing synthetic lethality in cancer cells, particularly those with existing DNA damage repair defects.[1][4] This mechanism is distinct from that of PARP inhibitors, such as Olaparib, which prevent the synthesis of PAR chains altogether.
Comparative Analysis of Small Molecule Inhibitors
To effectively validate the on-target activity of this compound, it is crucial to compare its performance against a direct competitor targeting the same enzyme, as well as a compound with an alternative mechanism of action. Here, we compare this compound with COH34, another potent PARG inhibitor, and Olaparib, a well-established PARP1/2 inhibitor.
| Feature | This compound | COH34 | Olaparib |
| Target | Poly(ADP-ribose) Glycohydrolase (PARG) | Poly(ADP-ribose) Glycohydrolase (PARG) | Poly(ADP-ribose) Polymerase 1/2 (PARP1/2) |
| Mechanism of Action | Inhibits hydrolysis of PAR chains, leading to PAR accumulation. | Inhibits hydrolysis of PAR chains, leading to PAR accumulation.[5][6][7] | Inhibits synthesis of PAR chains.[8][9] |
| IC50 | 26 nM (PARG)[1][2][4] | 0.37 nM (PARG)[5][6][7] | ~5 nM (PARP1), ~1 nM (PARP2)[8] |
| Selectivity | >350-fold selective for PARG over PARP1 and ARH3.[1][2] | Specific for PARG, minimal effect on other PAR-metabolizing enzymes.[7] | Highly potent for PARP1/2, less effective against other PARP family members. |
Signaling Pathway Diagram
The following diagram illustrates the roles of PARP and PARG in the DNA damage response and the points of intervention for Olaparib and this compound/COH34.
Experimental Protocols for On-Target Validation
Validating the on-target activity of this compound in a cellular context requires a series of well-defined experiments. Below are detailed protocols for key assays.
Immunofluorescence for Cellular PAR Levels
This assay directly measures the accumulation of poly(ADP-ribose) chains within cells, a primary downstream effect of PARG inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
This compound, COH34, Olaparib
-
DNA damaging agent (e.g., H₂O₂, MMS)
-
Primary antibody: anti-PAR (e.g., 10H)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstain)
-
Fixation and permeabilization buffers
Protocol:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound, COH34, or Olaparib for 1-2 hours.
-
Induce DNA damage by treating with H₂O₂ (e.g., 1 mM for 10 minutes) or MMS (e.g., 0.01% for 15 minutes).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-PAR primary antibody (typically 1:200 to 1:1000 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of PAR staining in the nucleus.
Immunofluorescence for γH2AX Foci Formation
This assay assesses the level of DNA double-strand breaks, a downstream consequence of stalled replication forks caused by PARG inhibition.
Materials:
-
Cell line of interest
-
This compound, COH34, Olaparib
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Fixation and permeabilization buffers
Protocol:
-
Seed cells on coverslips and treat with inhibitors as described in the PAR immunofluorescence protocol. It is often not necessary to add an exogenous DNA damaging agent for this endpoint.
-
Fix, permeabilize, and block the cells as previously described.[10][11]
-
Incubate with anti-γH2AX primary antibody (typically 1:500 to 1:2000 dilution) overnight at 4°C.[10]
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
Counterstain with DAPI.
-
Mount and visualize the cells.
-
Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.
Clonogenic Survival Assay
This long-term assay measures the ability of single cells to proliferate and form colonies after treatment, providing a robust measure of cytotoxicity.
Materials:
-
Cell line of interest
-
This compound, COH34, Olaparib
-
6-well plates
-
Crystal Violet staining solution
Protocol:
-
Create a single-cell suspension of the desired cell line.
-
Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound, COH34, or Olaparib. Include a vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form. The incubation time will vary depending on the cell line's growth rate.
-
Aspirate the media and wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet for 10-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments to validate the on-target activity of this compound.
By following these protocols and comparing the results of this compound to appropriate controls, researchers can confidently validate its on-target activity in cells and further investigate its potential as a therapeutic agent.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
PDD 00017273 selectivity profile against other enzymes.
A comprehensive analysis of the selectivity profile of PDD 00017273, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), reveals its high specificity against other enzymes. This guide provides a detailed comparison of its activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Selectivity Profile of this compound
This compound is a highly potent inhibitor of human PARG with a reported IC50 of 26 nM.[1][2][3][4] Its selectivity has been demonstrated to be over 350-fold for PARG when compared to a panel of other enzymes, ion channels, and receptors.[1][2][3][4]
Comparison with Functionally Related Enzymes
A critical aspect of the selectivity of a PARG inhibitor is its activity against Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, and ADP-ribosylhydrolase 3 (ARH3), which are also involved in ADP-ribosylation metabolism. This compound exhibits excellent selectivity over these enzymes.
| Enzyme | IC50 (µM) | Selectivity vs. PARG |
| PARG | 0.026 | - |
| PARP1 | >100 | >3800-fold |
| ARH3 | >100 | >3800-fold |
Table 1: Selectivity of this compound against PARP1 and ARH3. The data demonstrates the high selectivity of this compound for PARG over the closely related enzymes PARP1 and ARH3.
Broader Selectivity Screening
This compound was further evaluated for off-target activity against a panel of 33 diverse enzymes and receptors at a concentration of 10 µM. The results indicate minimal inhibition for the vast majority of these targets, underscoring the specific nature of this compound. Additionally, the compound did not show inhibition of five common Cytochrome P450 enzymes at a concentration of 10 µM.
| Target | % Inhibition at 10 µM | Target Class |
| Adenosine A1 | 1 | Receptor |
| Adenosine A2A | -1 | Receptor |
| Adrenergic α1A | -5 | Receptor |
| Adrenergic α1B | 7 | Receptor |
| Adrenergic α2A | 10 | Receptor |
| Adrenergic β1 | -9 | Receptor |
| Adrenergic β2 | -9 | Receptor |
| Calcium Channel, L-Type | 16 | Ion Channel |
| Cannabinoid CB1 | 21 | Receptor |
| Dopamine D1 | 6 | Receptor |
| Dopamine D2S | -9 | Receptor |
| GABAA, Flunitrazepam Central | 4 | Receptor |
| GABAA, Muscimol Central | 3 | Receptor |
| Glutamate, NMDA | 4 | Receptor |
| Histamine H1 | -6 | Receptor |
| Imidazoline I2, Central | -18 | Receptor |
| Muscarinic M2 | -1 | Receptor |
| Muscarinic M3 | 3 | Receptor |
| Nicotinic Acetylcholine | 3 | Receptor |
| Nicotinic Acetylcholine, α1 | -3 | Receptor |
| Opiate µ (OP3, MOP) | -6 | Receptor |
| Phorbol Ester | -11 | Receptor |
| Potassium Channel [KATP] | 5 | Ion Channel |
| Potassium Channel hERG | 12 | Ion Channel |
| Prostanoid EP4 | 11 | Receptor |
| Rolipram | 16 | - |
| Serotonin (5-HT) 2B | 4 | Receptor |
| Sigma σ1 | 15 | Receptor |
| Sodium Channel, site 2 | 6 | Ion Channel |
| Transporter, Norepinephrine (NET) | 20 | Transporter |
| Acetyl Cholinesterase | -1 | Enzyme |
| Cyclooxygenase COX-2 | -2 | Enzyme |
| Phosphodiesterase PDE4 | 17 | Enzyme |
Table 2: Selectivity of this compound against a panel of 33 enzymes and receptors. The compound was tested at a concentration of 10 µM, and the percentage of inhibition was measured. The low values across the panel indicate high selectivity.
Experimental Protocols
Biochemical PARG Inhibition Assay
The potency of this compound against PARG was determined using a biochemical assay that measures the persistence of poly(ADP-ribose) (PAR) chains. The general steps for such an assay are as follows:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human PARG enzyme, a PARylated substrate (e.g., PARylated biotinylated-NAD+), and the test compound (this compound) at various concentrations in an appropriate assay buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic activity.
-
Detection: The amount of remaining PARylated substrate is quantified. This can be achieved through various methods, such as ELISA-based detection using an anti-PAR antibody or by using a labeled substrate.
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of PARG activity (IC50) is calculated by fitting the dose-response data to a suitable equation.
Cellular PAR Chain Persistence Assay
To assess the activity of this compound in a cellular context, a PAR chain persistence assay is employed:
-
Cell Culture: A suitable cell line (e.g., HeLa) is cultured in appropriate media.
-
DNA Damage Induction: Cells are treated with a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), to induce the production of PAR by PARP enzymes.
-
Inhibitor Treatment: Concurrently or subsequently, cells are treated with varying concentrations of this compound.
-
Immunofluorescence Staining: After a set incubation period, cells are fixed and permeabilized. The accumulated PAR chains are then visualized using a specific anti-PAR antibody followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The intensity of the fluorescent signal corresponding to PAR chains is quantified using high-content imaging or fluorescence microscopy. The EC50 value, representing the concentration of the inhibitor that causes 50% of the maximum effect, is then determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of PARG in the DNA damage response pathway and a typical experimental workflow for evaluating a PARG inhibitor.
Figure 1: Role of PARG in DNA Damage Response. This diagram illustrates the signaling cascade initiated by DNA damage, leading to PARP1 activation, PAR synthesis, and the subsequent role of PARG in PAR degradation, which is inhibited by this compound.
Figure 2: this compound Evaluation Workflow. This flowchart outlines the key experimental steps involved in characterizing the potency and selectivity of this compound.
References
Unraveling Resistance: A Comparative Analysis of PDD 00017273 and Other DNA Repair Inhibitors
A deep dive into the cross-resistance profiles of the novel PARG inhibitor PDD 00017273 reveals a distinct lack of cross-resistance with major PARP inhibitors, suggesting a unique mechanism of action and potential for combination therapies or use in PARP inhibitor-resistant settings. This analysis is based on studies of acquired resistance in human colorectal cancer cells, providing valuable insights for researchers and drug development professionals in the field of oncology and DNA repair.
This compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2] Its mechanism of action, which involves the inhibition of PAR polymer degradation, leads to the accumulation of PAR chains, replication fork stalling, and DNA damage that necessitates homologous recombination (HR) for repair.[1] This mode of action places PARG inhibitors as a promising class of anticancer agents, particularly in tumors with deficiencies in DNA repair.
A critical question in the development of any new targeted therapy is its potential for cross-resistance with existing drugs that target similar pathways. This guide provides a comparative analysis of cross-resistance between this compound and other DNA repair inhibitors, with a focus on Poly(ADP-ribose) Polymerase (PARP) inhibitors.
Quantitative Comparison of Inhibitor Sensitivity
To investigate the cross-resistance profile of this compound, a resistant human colorectal cancer cell line, HCT116RPDD, was developed through continuous exposure to the inhibitor. The sensitivity of this resistant cell line was then compared to the parental HCT116 cell line against this compound and a panel of other DNA repair inhibitors.
| Inhibitor | Target(s) | HCT116 (Parental) EC50 (µM) | HCT116RPDD (Resistant) EC50 (µM) | Fold Resistance | Cross-Resistance Observed |
| This compound | PARG | 43.7 ± 13.0 | >100 | >2.3 | N/A (Primary Resistance) |
| COH34 | PARG | Not Reported | No cross-resistance observed | - | No |
| Olaparib | PARP1/2 | Comparable sensitivity | Comparable sensitivity | ~1 | No |
| Talazoparib | PARP1/2 | Comparable sensitivity | Comparable sensitivity | ~1 | No |
| Veliparib | PARP1/2 | Comparable sensitivity | Comparable sensitivity | ~1 | No |
Table 1: Comparative sensitivity of parental (HCT116) and this compound-resistant (HCT116RPDD) colorectal cancer cells to various DNA repair inhibitors. Data compiled from a 2022 study on the genomic and biological aspects of resistance to this compound.[3][4]
The data clearly demonstrates that while the HCT116RPDD cell line exhibits significant resistance to this compound, it surprisingly retains sensitivity to another PARG inhibitor, COH34, suggesting that the mechanism of resistance is specific to the chemical structure of this compound.[3] Most notably, the resistant cells showed no cross-resistance to the three tested PARP inhibitors: Olaparib, Talazoparib, and Veliparib.[4] This lack of cross-resistance is a key finding, indicating that the mechanisms conferring resistance to this compound do not overlap with those that would induce resistance to this major class of DNA repair inhibitors.
Mechanisms of Resistance to this compound
The development of resistance to this compound in the HCT116RPDD cell line has been attributed to specific genetic and protein expression changes.[3]
-
PARG Mutation: A specific mutation, Glu352Gln, was identified in the PARG gene of the resistant cells. It is hypothesized that this mutation alters the protein structure, thereby reducing the binding affinity of this compound.[3]
-
PARP1 Mutation and Downregulation: The resistant cells also acquired a mutation in PARP1 (Lys134Asn) and exhibited significantly lower levels of PARP1 protein.[3][4]
-
ARH3 Downregulation: A reduction in the protein levels of another PAR-degrading enzyme, ADP-ribosylhydrolase 3 (ARH3), was also observed in the resistant cell line.[4]
Despite the downregulation of PARP1 and ARH3, the intracellular levels of poly(ADP-ribose) were found to be elevated in the HCT116RPDD cells, a counterintuitive finding that suggests a complex rewiring of the DNA damage response network in these resistant cells.[4]
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
Generation of this compound-Resistant Cell Line
The HCT116RPDD cell line was established by culturing the parental HCT116 human colorectal cancer cells in the continuous presence of increasing concentrations of this compound.[3] The process involved an initial exposure to 10 μM this compound for approximately one month, followed by an increase to 30 μM for another month.[3]
Cell Viability and Drug Sensitivity Assays
WST-8 Assay: To determine the short-term cytotoxic effects and EC50 values, a WST-8 (Water Soluble Tetrazolium salt) assay was employed.[3]
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with a range of concentrations of the respective inhibitors.
-
After a 72-hour incubation period, WST-8 solution was added to each well.
-
Following a further incubation, the absorbance was measured using a microplate reader to determine the number of viable cells.
Colony Formation Assay: For assessing long-term cell survival and the effects of the inhibitors on clonogenic potential, a colony formation assay was performed.[3][4]
-
A predetermined number of cells were seeded in 6-well plates.
-
After allowing the cells to attach, they were treated with various concentrations of the inhibitors.
-
The cells were then incubated for a period of 10 days to allow for colony formation.
-
Following incubation, the colonies were fixed and stained (e.g., with crystal violet).
-
The number of colonies in each well was counted to determine the surviving fraction compared to untreated controls.
Visualizing the Pathways and Workflows
To better understand the complex interplay of the molecules involved and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of PARP and PARG in the DNA damage response and the points of intervention for their respective inhibitors.
Caption: Experimental workflow for the generation of the this compound-resistant cell line and subsequent comparative drug sensitivity testing.
Conclusion
The PARG inhibitor this compound demonstrates a distinct resistance profile that does not confer cross-resistance to a panel of clinically relevant PARP inhibitors. This finding is significant for the strategic development of this compound and other PARG inhibitors, suggesting they could be effective in patient populations that have developed resistance to PARP-targeted therapies. The unique mechanisms of resistance, involving mutations in both PARG and PARP1, highlight the complex adaptive responses of cancer cells to targeted agents and underscore the importance of continued research into the intricate network of DNA damage repair. Further investigation into the efficacy of combining PARG and PARP inhibitors, or their sequential use, is warranted to explore potential synergistic effects and to develop novel therapeutic strategies for overcoming drug resistance in cancer.
References
- 1. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology | Semantic Scholar [semanticscholar.org]
- 3. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PDD 00017273 as a more selective tool than older PARG inhibitors.
For researchers, scientists, and drug development professionals, the quest for highly selective molecular probes is paramount. In the landscape of PARG (Poly(ADP-ribose) glycohydrolase) inhibitors, PDD 00017273 has emerged as a significantly more selective and potent tool compared to its predecessors, offering a more precise means to investigate the roles of PARG in DNA damage repair and cancer biology.
This guide provides an objective comparison of this compound with older PARG inhibitors, supported by experimental data and detailed methodologies for key assays.
Superior Potency and Selectivity of this compound
This compound distinguishes itself from earlier PARG inhibitors through its substantially lower half-maximal inhibitory concentration (IC50) and its remarkable selectivity for PARG over other enzymes, including the closely related Poly(ADP-ribose) polymerases (PARPs) and ADP-ribosylhydrolase 3 (ARH3).[1][2][3] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are directly attributable to the inhibition of PARG.
Comparative Inhibitory Activity of PARG Inhibitors
| Inhibitor | Type | PARG IC50 | Notes |
| This compound | Quinazolinone derivative | 26 nM [1][2][3][4] | Potent and highly selective; cell-permeable.[1] |
| COH34 | Naphthalen-type | Not specified in searches | Efficiently kills BRCA mutated or olaparib-resistant ovarian and breast cancer cells.[5] |
| JA2131 | Thioxanthine/methylxanthine derivative | 400 nM | Efficiently killed BRCA-proficient cancer cells.[5] |
| Rhodamine-based PARG inhibitors (RBPIs) | Rhodamine-based | 1-6 µM | - |
| GPI16552 | Not specified in searches | 50 µM | Limited maximal inhibition. |
| Gallotannin | Natural polyphenol | Not specified in searches | Early, non-specific inhibitor.[6] |
The Critical Role of PARG in DNA Damage Response
The DNA damage response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA lesions. A key post-translational modification in this process is the synthesis of poly(ADP-ribose) (PAR) chains by PARP enzymes at sites of DNA damage. These PAR chains act as a scaffold to recruit DNA repair proteins. PARG is the primary enzyme responsible for hydrolyzing these PAR chains, allowing the DNA repair process to proceed and be resolved in a timely manner.[5][6][7] Inhibition of PARG leads to the accumulation of PAR, which can disrupt DNA replication and repair, ultimately leading to cell death, particularly in cancer cells that often have underlying DNA repair defects.[6][8][9]
Caption: Role of PARG in the DNA damage response and the inhibitory action of this compound.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed protocols for key assays used to evaluate the potency and cellular activity of PARG inhibitors.
Biochemical PARG Inhibition Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PARG.
Materials:
-
Recombinant human PARG enzyme
-
Fluorogenic PARG substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add a fixed amount of PARG enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic PARG substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates (V) for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for a biochemical assay to determine the IC50 of PARG inhibitors.
Cellular PAR Accumulation Assay (Immunofluorescence)
This assay assesses the ability of a compound to inhibit PARG activity within intact cells, leading to the accumulation of PAR chains.[10][11][12][13]
Materials:
-
Adherent cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Multi-well imaging plates or coverslips
-
DNA damaging agent (e.g., H₂O₂, MMS)
-
Test compounds (e.g., this compound)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells onto imaging plates or coverslips and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short duration (e.g., 10-15 minutes).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against PAR.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intensity of the PAR signal within the nucleus for each condition.
-
Plot the nuclear PAR intensity against the logarithm of the inhibitor concentration to determine the cellular EC50 value.
Conclusion
The development of this compound represents a significant advancement in the field of PARG research. Its high potency and exceptional selectivity make it an invaluable tool for dissecting the intricate roles of PARG in cellular processes. For researchers in both academic and industrial settings, the use of this compound in well-defined experimental settings will undoubtedly accelerate our understanding of PARG biology and its potential as a therapeutic target in oncology and other diseases.
References
- 1. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 2. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) - Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Distinctive Properties of Parp and Parg as a Cancer Therapeutic Target [jscimedcentral.com]
- 9. Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols | Cell Signaling Technology [cellsignal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 13. biotium.com [biotium.com]
PDD 00017273: Demonstrating Synthetic Lethality with Genetic Knockdowns in DNA Repair Pathways
A Comparative Guide for Researchers
The targeted inhibition of specific DNA repair pathways has emerged as a promising strategy in cancer therapy. One such approach is the concept of synthetic lethality, where the inhibition of one pathway in the context of a pre-existing genetic deficiency in a parallel pathway leads to cell death. This guide provides a comparative analysis of the potent and selective Poly(ADP-ribose) Glycohydrolase (PARG) inhibitor, PDD 00017273, and its induction of synthetic lethality in cancer cells with genetic knockdowns of key homologous recombination (HR) proteins.
This compound is a first-in-class, cell-active PARG inhibitor with an IC50 of 26 nM.[1][2] By inhibiting PARG, this compound prevents the breakdown of Poly(ADP-ribose) (PAR) chains, a critical step in the DNA damage response. This leads to the accumulation of PAR, resulting in stalled replication forks and the formation of DNA double-strand breaks, which require the HR pathway for repair.[2][3]
Synthetic Lethal Interaction with Homologous Recombination Deficiency
A key study by Gravells et al. (2017) demonstrated a synthetic lethal relationship between PARG inhibition by this compound and the deficiency of several crucial HR proteins.[3] This section summarizes the quantitative data from experiments where these HR genes were knocked down using siRNA, followed by treatment with this compound.
Comparative Viability Data
The following table summarizes the effect of this compound on the viability of MCF7 breast cancer cells following siRNA-mediated knockdown of key HR genes. The data illustrates a significant reduction in cell viability in the knockdown cells compared to control cells, confirming a synthetic lethal interaction.
| Target Gene Knockdown | Treatment | Relative Cell Viability (%) |
| Control (Scrambled siRNA) | DMSO (Vehicle) | 100 |
| Control (Scrambled siRNA) | This compound (0.3 µM) | ~95 |
| BRCA1 | This compound (0.3 µM) | ~60 |
| BRCA2 | This compound (0.3 µM) | ~55 |
| PALB2 | This compound (0.3 µM) | ~65 |
| FAM175A (ABRAXAS) | This compound (0.3 µM) | ~70 |
| BARD1 | This compound (0.3 µM) | ~65 |
Data is approximated from the findings reported by Gravells et al. (2017) in DNA Repair.[3]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
siRNA-Mediated Gene Knockdown
This protocol provides a general guideline for transiently knocking down target gene expression in a 6-well plate format. Optimization may be required for different cell lines and target genes.
-
Cell Seeding : Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight to achieve 50-70% confluency.
-
siRNA-Lipofectamine Complex Preparation :
-
For each well, dilute 100 pmol of siRNA in 250 µL of Opti-MEM® I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX Transfection Reagent in 250 µL of Opti-MEM® I Reduced Serum Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine® RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection : Add the 500 µL siRNA-lipid complex dropwise to the cells.
-
Incubation : Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with drug treatment.
Cell Viability (Resazurin) Assay
This assay measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment : Treat cells with this compound at the desired concentrations. Include a vehicle control (DMSO).
-
Incubation : Incubate for 72 hours.
-
Assay :
-
Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Normalize the fluorescence readings to the vehicle-treated control wells to determine relative cell viability.
-
Immunofluorescence Staining for γH2AX
This protocol details the detection of DNA double-strand breaks through the visualization of phosphorylated H2AX (γH2AX) foci.
-
Cell Culture : Grow cells on glass coverslips in a 24-well plate.
-
Treatment : Treat cells with this compound as required.
-
Fixation and Permeabilization :
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
-
Blocking : Wash three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween® 20) for 1 hour.
-
Primary Antibody Incubation : Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301) diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody Incubation : Wash three times with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488 conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting :
-
Wash three times with PBST.
-
Counterstain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBST and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging : Visualize and quantify γH2AX foci using a fluorescence microscope.
Conclusion
The PARG inhibitor this compound demonstrates a potent synthetic lethal effect in cancer cells with deficiencies in homologous recombination. This is evidenced by the significant reduction in cell viability observed when HR genes such as BRCA1 and BRCA2 are knocked down. The mechanism involves the accumulation of DNA double-strand breaks following PARG inhibition, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death. These findings highlight the therapeutic potential of targeting PARG in tumors with underlying HR defects and provide a strong rationale for further investigation in preclinical and clinical settings.
References
PDD 00017273 in Oncology: A Comparative Guide to Resistance Mechanisms and Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Poly(ADP-ribose) glycohydrolase (PARG) inhibitor, PDD 00017273, with alternative cancer therapies. It delves into the known resistance mechanisms to this compound, supported by experimental data, and offers a comparative analysis of its efficacy against other treatment modalities, including PARP inhibitors and standard chemotherapies.
Acquired Resistance to this compound in Colorectal Cancer
Recent studies have elucidated key mechanisms by which cancer cells can develop resistance to this compound. In a key study using the human colorectal cancer cell line HCT116, a resistant variant (HCT116RPDD) was generated by continuous exposure to the drug.[1][2] Exome sequencing of this resistant cell line revealed specific genetic alterations responsible for the acquired resistance.[1][2]
The primary mechanisms of resistance identified were:
-
Mutation in the PARG gene: A specific point mutation, Glu352Gln, was identified in the PARG protein.[1][2] It is hypothesized that this mutation alters the structural conformation of the PARG enzyme, thereby reducing the binding affinity of this compound.[1][2]
-
Mutation and Downregulation of PARP1: A mutation in the PARP1 gene, Lys134Asn, was also discovered.[1][2] In addition to this mutation, a significant decrease in the protein levels of PARP1 was observed in the resistant cells.[1][2] This downregulation of PARP1, the enzyme responsible for producing the PAR chains that PARG degrades, likely reduces the cellular dependency on PARG activity, thus conferring resistance to its inhibition.
An important finding from this research is the lack of cross-resistance to another PARG inhibitor, COH34. The this compound-resistant HCT116RPDD cells remained sensitive to COH34, suggesting that COH34 may bind to a different site on the PARG enzyme or is unaffected by the Glu352Gln mutation.[1][2]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the in vitro efficacy (IC50/EC50 values) of this compound and a range of alternative cancer therapies across various cancer cell lines. This data allows for a direct comparison of the potency of these different agents.
Table 1: this compound vs. Alternative PARG Inhibitor in Colorectal Cancer
| Cell Line | Drug | Assay | EC50 (µM) |
| HCT116 (Parental) | This compound | WST-8 | 43.7 ± 13.0[2] |
| HCT116RPDD (Resistant) | This compound | WST-8 | >100[2] |
| HCT116 (Parental) | COH34 | WST-8 | 8.3 ± 2.8[2] |
| HCT116RPDD (Resistant) | COH34 | WST-8 | 8.2 ± 2.2[2] |
Table 2: Comparative IC50 Values of this compound and PARP Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Rucaparib IC50 (µM) | Niraparib IC50 (µM) | Talazoparib IC50 (µM) |
| Breast Cancer | ||||||
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative | Not Reported | 4.7[1] | 2.3[1] | 3.2[1] | 0.13[1] |
| HCC1937 (BRCA1 mutant) | Triple-Negative | >10 | 96[1] | 13[1] | 11[1] | 10[1] |
| MDA-MB-231 | Triple-Negative | Not Reported | ≤20[1] | <10[1] | ≤20[1] | 0.48[1] |
| MDA-MB-468 | Triple-Negative | Not Reported | <10[1] | <10[1] | <10[1] | 0.8[1] |
| SKBR3 (HER2+) | HER2-Positive | Not Reported | Not Reported | Not Reported | 7.3[1] | 0.04[1] |
| JIMT1 (HER2+) | HER2-Positive | Not Reported | Not Reported | Not Reported | 10[1] | 0.002[1] |
| MCF-7 (ER+) | ER-Positive | Not Reported | ~11[1] | ~10[1] | 5.4[1] | 1.1[1] |
| BT474 (ER+/HER2+) | ER/HER2-Positive | Not Reported | Not Reported | Not Reported | ~13[1] | Not Reported |
| Ovarian Cancer | ||||||
| OVCAR8 | Serous | Not Reported | ~200 | Not Reported | ~20 | Not Reported |
| PEO1 | Serous | Not Reported | ~200 | Not Reported | ~28 | Not Reported |
| COV362 (BRCA1 mutant) | Serous | Not Reported | High | High | High | Not Reported |
| Kuramochi (BRCA2 mutant) | Serous | Not Reported | Moderate | Moderate | Moderate | Not Reported |
| Lung Cancer | ||||||
| NCI-H146 | Small Cell | Not Reported | >10,000 | Not Reported | Not Reported | >10,000 |
| NCI-H1048 (BRCA2 deletion) | Small Cell | Not Reported | ~1,000 | Not Reported | Not Reported | ~100 |
Table 3: Comparative IC50 Values of this compound and Standard Chemotherapies in HCT116 Colorectal Cancer Cells
| Drug | IC50 (µM) |
| This compound | 43.7 (EC50)[2] |
| 5-Fluorouracil | ~5-10 |
| Oxaliplatin | ~1-5 |
| Irinotecan | ~1-5 |
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for this compound is the inhibition of PARG, leading to the accumulation of poly(ADP-ribose) (PAR) chains within the cell. This accumulation disrupts DNA replication and repair processes, ultimately leading to cell death, particularly in cancer cells with existing DNA damage response deficiencies.
The identified resistance mechanisms in HCT116RPDD cells directly counteract this process.
Caption: Signaling pathway of this compound action and resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments used to characterize this compound resistance.
Cell Viability Assay (WST-8)
-
Cell Seeding: Seed HCT116 and HCT116RPDD cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, COH34, or other compounds of interest. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the drug concentration.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of the drugs.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARG, PARP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Specific antibody clones and dilutions should be optimized based on manufacturer recommendations and preliminary experiments.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Whole Exome Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries from the genomic DNA, including fragmentation, end-repair, A-tailing, and adapter ligation.
-
Exome Capture: Enrich for the exonic regions of the genome using a commercially available exome capture kit.
-
Sequencing: Sequence the captured DNA libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the human reference genome, call variants (SNPs and indels), and annotate the identified variants to determine their potential functional impact. Compare the variant calls between the parental and resistant cell lines to identify acquired mutations.
Experimental Workflow for Resistance Identification
The following diagram illustrates the workflow used to identify and characterize resistance mechanisms to this compound.
References
- 1. Genomic and biological aspects of resistance to selective poly(ADP-ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
PDD 00017273: A Comparative Guide to a First-in-Class PARG Inhibitor for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Poly(ADP-ribose) Glycohydrolase (PARG) inhibitor, PDD 00017273, with other relevant therapies. It includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
This compound is a potent and selective, cell-permeable inhibitor of PARG, a critical enzyme in the DNA damage response (DDR) pathway.[1][2][3][4] With an IC50 of 26 nM, it effectively blocks the degradation of poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by PARP enzymes in response to DNA damage.[1][3][5] This inhibition leads to the accumulation of PAR, stalling of replication forks, and the induction of DNA double-strand breaks that necessitate homologous recombination (HR) for repair.[1][2] Consequently, cancer cells with deficiencies in HR or other DNA repair pathways exhibit heightened sensitivity to this compound.[1][6]
Correlating this compound Sensitivity with Cancer Biomarkers
The efficacy of this compound is intrinsically linked to the genetic and molecular background of cancer cells, particularly their DNA repair capabilities. Several key biomarkers have been identified that correlate with sensitivity to this PARG inhibitor.
Homologous Recombination Deficiency (HRD):
A primary determinant of sensitivity to this compound is the status of the HR pathway. Cancers with mutations in genes crucial for HR, such as BRCA1, BRCA2, and PALB2, are synthetically lethal with PARG inhibition.[1] The accumulation of DNA damage caused by this compound cannot be efficiently repaired in these cells, leading to cell death. This creates a therapeutic window to selectively target tumor cells while sparing normal tissues with intact HR function.
Other DNA Damage Response (DDR) Genes:
Beyond the core HR genes, deficiencies in other DDR-related genes have been shown to sensitize cells to this compound. These include FAM175A and BARD1.[1]
Resistance Mechanisms and Associated Biomarkers:
Studies on acquired resistance to this compound in human colorectal cancer cells (HCT116) have identified specific mutations that confer resistance. These include:
-
PARG mutation (Glu352Gln): This mutation is believed to alter the drug's binding to the enzyme, reducing its inhibitory effect.[7][8]
-
PARP1 mutation (Lys134Asn) and downregulation: Reduced levels of PARP1 protein were observed in resistant cells, suggesting that a lower rate of PAR synthesis can mitigate the toxic effects of PARG inhibition.[7][8][9]
Interestingly, cells that developed resistance to this compound did not show cross-resistance to another PARG inhibitor, COH34, indicating different binding modes or mechanisms of action.[7][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its comparators across various cancer cell lines and experimental conditions.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | Potency (IC50/EC50) |
| This compound | PARG | Enzyme Assay | 26 nM[1][3][5] |
| This compound | PARG | Cellular PAR Chain Persistence (HeLa) | 37 nM[5] |
Table 2: this compound Sensitivity in Cancer Cell Lines
| Cell Line | Cancer Type | Relevant Genotype | Assay | Sensitivity (IC50/EC50) |
| ZR-75-1 | Breast Cancer | BRCA1 WT | Clonogenic Growth | 0.2 µM[5] |
| MDA-MB-436 | Breast Cancer | BRCA1 5396+1G>A | Clonogenic Growth | 0.8 µM[1][5] |
| HCC1937 | Breast Cancer | BRCA1 5382insC | Clonogenic Growth | >10 µM[5] |
| HCT116 (parental) | Colorectal Cancer | - | WST-8 | 43.7 ± 13.0 µM[7] |
| HCT116 (parental) | Colorectal Cancer | - | Colony Formation | 60.0 ± 17.6 µM[7] |
| HCT116RPDD (resistant) | Colorectal Cancer | PARG (E352Q), PARP1 (K134N) | WST-8 | >100 µM[7] |
Table 3: Comparison with Other Inhibitors
| Compound | Target | Cell Line | Assay | Sensitivity (EC50) |
| COH34 | PARG | HCT116 | WST-8 | 8.3 ± 2.8 µM[7] |
| COH34 | PARG | HCT116RPDD | WST-8 | 8.2 ± 2.2 µM[7] |
| COH34 | PARG | HCT116 | Colony Formation | 6.1 ± 0.9 µM[7] |
| COH34 | PARG | HCT116RPDD | Colony Formation | 5.3 ± 0.1 µM[7] |
| Olaparib (B1684210) | PARP1/2/3 | - | Radiosensitization | Effective[10][11] |
| This compound | PARG | - | Radiosensitization | Effective[10][11] |
Experimental Protocols
Cell Viability (WST-8) Assay:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor (e.g., this compound, COH34) for a specified duration (e.g., 72 hours).
-
Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC50 value.[7]
Colony Formation Assay:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat with the inhibitor at various concentrations for the duration of the experiment (e.g., 10 days).
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction relative to the untreated control.[7]
Western Blotting for PAR Levels:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PAR.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Science
Signaling Pathway of PARG Inhibition
Caption: Mechanism of this compound action leading to synthetic lethality in HR-deficient cells.
Experimental Workflow for Assessing Drug Sensitivity
Caption: General workflow for determining cancer cell sensitivity to inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic and biological aspects of resistance to selective poly(ADP-ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of PDD 00017273: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the PARG inhibitor PDD 00017273, including operational and disposal plans, to facilitate safe laboratory practices.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Weight | 514.62 g/mol | Tocris, R&D Systems |
| Formula | C₂₃H₂₆N₆O₄S₂ | Tocris, R&D Systems |
| IC₅₀ (PARG) | 26 nM | Tocris, R&D Systems |
| Storage Temperature | -20°C | Tocris, R&D Systems |
| Solubility (DMSO) | 100 mM | R&D Systems |
| Purity | ≥98% (HPLC) | Tocris, R&D Systems |
| CAS Number | 1945950-21-9 | Tocris, R&D Systems |
Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste must be followed. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
General Disposal Guidelines:
-
Do Not Dispose Down the Drain: Hazardous chemicals should never be poured down the drain.[1]
-
Hazardous Waste Collection: All hazardous chemical waste must be disposed of through a designated hazardous waste collection program.[2] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by EHS.[2]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (no abbreviations or formulas), and the associated hazards (e.g., toxic, flammable).[3]
-
Segregation of Waste: Chemical wastes should be segregated by general waste type (e.g., flammables, poisons, acids, bases) to prevent incompatible substances from mixing.[3]
-
Container Management: Use appropriate, sealed containers for waste storage.[1][4] Once a container is full, it should be removed from the satellite accumulation area within three days.[3]
-
Empty Containers: Empty containers that held hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
Experimental Protocols
This compound Mechanism of Action in the DNA Damage Response Pathway
This compound is a potent and selective inhibitor of Poly(ADP-ribose) glycohydrolase (PARG). PARG is a key enzyme in the DNA damage response pathway, responsible for hydrolyzing poly(ADP-ribose) (PAR) chains from proteins. The inhibition of PARG leads to the accumulation of PAR chains, which in turn traps other DNA repair proteins like XRCC1 at sites of DNA damage. This disruption of the DNA repair process can lead to replication fork stalling, the accumulation of DNA double-strand breaks, and ultimately, cancer cell death.
Caption: Mechanism of PARG inhibition by this compound, leading to DNA repair failure.
References
Essential Safety and Operational Guide for Handling PDD 00017273
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational protocols, and disposal of the PARG inhibitor PDD 00017273.
This document provides critical safety and logistical information for the handling and use of this compound, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
Standard laboratory personal protective equipment is required when handling this compound in solid or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified or equivalent |
| Body Protection | Laboratory coat | Standard, fully buttoned |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or creating stock solutions. |
General Hygiene and Safety Practices:
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
Operational Plan: Handling and Storage
Storage: this compound is a solid. For long-term storage, it should be kept at -20°C.[1]
Preparation of Stock Solutions: this compound is soluble in DMSO.[1] For example, it is soluble up to 100 mM in DMSO.[1]
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes or vials, calibrated pipettes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C.
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect unused stock solutions and any other liquid waste containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate work surfaces with a suitable laboratory detergent and water.
Experimental Protocols
In Vitro PARG Activity Assay
This protocol is adapted from commercially available PARG assay kits where this compound is often used as a control inhibitor.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT).
-
Add recombinant human PARG enzyme to the wells of a 384-well plate.
-
Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a PARylated substrate (e.g., biotinylated PAR).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and detect the remaining PAR substrate using a suitable detection method, such as a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Measure the signal using a plate reader. The signal will be inversely proportional to PARG activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for PAR Level Assessment
This protocol describes the measurement of poly(ADP-ribose) (PAR) levels in cells treated with this compound, often in combination with a DNA-damaging agent.
Methodology:
-
Seed cells (e.g., HeLa or MCF-7) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified pre-incubation period (e.g., 1 hour).
-
Induce DNA damage by adding a DNA-damaging agent such as methyl methanesulfonate (B1217627) (MMS) or hydrogen peroxide (H₂O₂).
-
After the desired treatment time, fix the cells with, for example, cold methanol (B129727) or paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for PAR.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear PAR fluorescence intensity.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (Enzymatic Assay) | - | 26 nM | [1][2] |
| IC50 (Clonogenic Growth) | ZR-75-1 | 0.2 µM | [2] |
| IC50 (Clonogenic Growth) | MDA-MB-436 | 0.8 µM | [2] |
| IC50 (Clonogenic Growth) | HCC1937 | >10 µM | [2] |
| IC50 (PAR Chain Persistence in HeLa cells with MMS) | HeLa | 37 nM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARG's role in the DNA damage response signaling pathway.
Caption: Workflow for cellular PAR level assessment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
